3-Bromo-4-fluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJOIMPUMMQKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218469 | |
| Record name | 3-Bromo-4-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68322-84-9 | |
| Record name | 3-Bromo-4-fluorobenzotrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068322849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-fluorobenzotrifluoride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Bromo-4-fluorobenzotrifluoride CAS number and properties
An In-Depth Technical Guide to 3-Bromo-4-fluorobenzotrifluoride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile fluorinated building block essential for advancements in pharmaceuticals, agrochemicals, and material science. We will delve into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
This compound is a halogenated aromatic compound distinguished by a trifluoromethyl group, a bromine atom, and a fluorine atom attached to a benzene ring.[1] This unique substitution pattern makes it a critical and versatile building block in modern organic chemistry.[1]
CAS Number : 68322-84-9[1][2][3][4][5][6][7]
Synonyms : 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene, 3-Bromo-α,α,α,4-tetrafluorotoluene[2][5]
Physicochemical Data Summary
The distinct physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It is typically a colorless to light yellow or orange clear liquid at room temperature.[2][5][6][8]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrF₄ | [2][4] |
| Molecular Weight | 243.00 g/mol | [2][3][4][9] |
| Density | 1.706 g/mL at 25 °C | [3] |
| Boiling Point | 148-149 °C | [3][6] |
| Refractive Index | n20/D 1.459 | [3] |
| Flash Point | 71.7 °C (161.1 °F) - closed cup | |
| Appearance | Colorless to light orange to yellow clear liquid | [2][5] |
| Purity | ≥ 96% (GC) | [2][3][5] |
Synthesis and Mechanistic Insights
The primary industrial synthesis of this compound is achieved through the direct bromination of p-fluorobenzotrifluoride.[1] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1] Consequently, a Lewis acid catalyst, such as ferric bromide (FeBr₃), is required to polarize the bromine molecule (Br₂), thereby increasing its electrophilicity and enabling the reaction to proceed.[1] The reaction is initiated by the attack of the π-electron system of the p-fluorobenzotrifluoride ring on the polarized bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[1]
A typical laboratory-scale synthesis involves reacting p-fluorobenzotrifluoride with bromine in the presence of catalysts like ferric bromide and lithium bromide, often with a phase-transfer catalyst such as tetrabutylammonium bromide, in concentrated sulfuric acid.[6] The reaction is typically controlled at a temperature of 35-45°C for several hours.[6]
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 96 68322-84-9 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 68322-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 68322-84-9 [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound Supplier & Manufacturer in China | CAS 401-85-6 | High Purity Chemical for Research & Industry [boulingchem.com]
- 9. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Bromo-4-fluorobenzotrifluoride
An In-Depth Technical Guide to 3-Bromo-4-fluorobenzotrifluoride: Properties, Reactivity, and Applications
Introduction
This compound is a halogenated aromatic compound of significant interest in modern organic chemistry.[1] Its molecular architecture, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring, establishes it as a versatile and critical building block for synthesizing complex molecules.[1] The unique interplay of its functional groups imparts desirable electronic properties, reactivity, and metabolic stability, making it an invaluable intermediate in the development of pharmaceuticals, advanced agrochemicals, and specialty materials.[1][2] This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Compound Identification and Molecular Structure
The unambiguous identification of a chemical entity is foundational for reproducible research. This compound is known by several synonyms, and its identity is definitively established by its CAS Registry Number and structural identifiers.
| Identifier | Value | Source(s) |
| CAS Registry Number | 68322-84-9 | [2][3][4] |
| Molecular Formula | C₇H₃BrF₄ | [2][3][4][5] |
| Molecular Weight | 243.00 g/mol | [2][3][4][5] |
| IUPAC Name | 2-bromo-1-fluoro-4-(trifluoromethyl)benzene | [5] |
| Common Synonyms | 3-Bromo-α,α,α,4-tetrafluorotoluene, 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | [2] |
| InChI Key | RZJOIMPUMMQKFR-UHFFFAOYSA-N | [1][5] |
| SMILES String | Fc1ccc(cc1Br)C(F)(F)F |
The structure is characterized by a benzene ring substituted at position 1 with a trifluoromethyl group (-CF₃), at position 3 with a bromine atom (-Br), and at position 4 with a fluorine atom (-F). This specific substitution pattern is crucial to its synthetic utility.[1]
Physical and Spectroscopic Properties
The physical state and properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a colorless to light yellow or orange clear liquid at room temperature.[2][6][7]
| Property | Value | Source(s) |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 148-149 °C (lit.) | [7] |
| 60 °C at 35 mmHg | [2] | |
| Density | 1.706 g/mL at 25 °C (lit.) | [7] |
| 1.72 g/mL | [2] | |
| Refractive Index (n20/D) | 1.459 (lit.) | [7] |
| 1.46 | [2] | |
| Flash Point | 71.7 °C (161.1 °F) - closed cup | |
| Solubility | Poorly soluble in water, but soluble in some organic solvents.[6] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the structure. ¹⁹F NMR is particularly informative, providing clear signals for the distinct fluorine environments in the trifluoromethyl group and on the aromatic ring.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum reveals characteristic absorption bands for C-F, C-Br, and C-H bonds, as well as aromatic ring vibrations.[8][9]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[5][8]
Chemical Properties and Reactivity
The synthetic versatility of this compound stems from the distinct reactivity imparted by its substituents.
Influence of Substituents
-
Trifluoromethyl (-CF₃) Group : As a potent electron-withdrawing group, the -CF₃ group deactivates the aromatic ring towards electrophilic substitution.[1] However, it significantly enhances the molecule's metabolic stability and lipophilicity, which are highly desirable properties in drug design.[1]
-
Bromine (-Br) Atom : The bromine atom at the 3-position is the primary reactive site and serves as a versatile synthetic handle.[1] It is an excellent leaving group in various cross-coupling reactions.[1][6]
-
Fluorine (-F) Atom : The fluorine atom also influences the electronic landscape of the aromatic ring.[1]
Key Reactions
-
Palladium-Catalyzed Cross-Coupling Reactions : The bromine atom readily participates in reactions that form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which links aromatic rings, is a prime example of its utility in constructing complex molecular architectures from simpler precursors.[1]
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
-
Oxidation Reactions : The trifluoromethyl group is stable under many oxidative conditions, allowing for selective reactions at other positions.[1] For instance, oxidation with a strong agent like potassium permanganate can yield 3-bromo-4-fluorobenzoic acid.[1]
-
Electrophilic Aromatic Substitution : While the ring is deactivated by the electron-withdrawing groups, electrophilic substitution can still occur, although it requires harsher conditions than for activated benzene rings.[1]
Applications in Research and Development
The unique properties of this compound make it a key intermediate in several high-value sectors.[2]
-
Pharmaceutical Development : It serves as a crucial building block for synthesizing active pharmaceutical ingredients (APIs).[2][10] The incorporation of the trifluoromethyl group can enhance a drug candidate's biological activity, metabolic stability, and ability to cross cellular membranes.[1]
-
Agrochemical Formulations : It is used in the creation of advanced pesticides and herbicides.[1][2] The trifluoromethyl group often enhances the biological efficacy of these crop protection agents.[1]
-
Material Science : In materials science, this compound is an intermediate for specialty materials, including high-performance polymers and coatings that require enhanced thermal stability and chemical resistance.[1][2] It is also used in the development of organic semiconductors and dielectrics for applications like OLEDs and OFETs.[1]
Caption: Key application areas for this compound.
Synthesis Protocol: Electrophilic Bromination
A primary method for synthesizing this compound is the direct electrophilic aromatic substitution of p-fluorobenzotrifluoride.[1] The following protocol is based on established methodologies.[7]
Causality : The reaction requires a Lewis acid catalyst (e.g., ferric bromide) to polarize the diatomic bromine molecule, making it a stronger electrophile (Br⁺). The π-electron system of the p-fluorobenzotrifluoride ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex), which subsequently loses a proton to restore aromaticity.[1]
Step-by-Step Methodology
-
Reactor Setup : In a suitable three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge concentrated sulfuric acid, p-fluorobenzotrifluoride, lithium bromide, ferric bromide, and a phase-transfer catalyst like tetrabutylammonium bromide.[7]
-
Bromine Addition : While maintaining the temperature between 35-45 °C, slowly add bromine to the reaction mixture.[7]
-
Reaction Monitoring : Allow the reaction to proceed for approximately 6 hours, monitoring the consumption of the starting material (p-fluorobenzotrifluoride) by Gas Chromatography (GC).[7]
-
Work-up : Once the reaction is complete, cool the mixture to below 30 °C and transfer it to a separation funnel. Allow the layers to separate and remove the lower acid layer.[7]
-
Neutralization : Wash the organic (crude product) layer with water. Then, carefully neutralize it by adding a 10% sodium hydroxide solution dropwise until the pH reaches 7.[7]
-
Isolation : Separate the organic layer, which contains the final product, this compound.[7] Further purification can be achieved through distillation.
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
GHS Hazard Information[7][14]
| Hazard Class | Hazard Statement |
| Flammable Liquids | H226/H227: Flammable liquid and vapor / Combustible liquid |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11][12] Use a multi-purpose combination respirator cartridge where inhalation risk exists.
-
Ventilation : Handle in a well-ventilated place.[11]
-
Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.
-
Storage : Store in a cool, well-ventilated place.[2][11] Keep the container tightly closed in a dry environment.[11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11] Recommended storage temperature is between 2 - 8 °C.[2]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the synergistic effects of its bromo, fluoro, and trifluoromethyl substituents. Its well-defined reactivity, particularly in cross-coupling reactions, provides a reliable platform for the synthesis of novel compounds. A thorough understanding of its physical properties, chemical behavior, and safety protocols, as detailed in this guide, is crucial for leveraging its full potential in pharmaceutical, agrochemical, and material science research and development.
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
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- 5. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
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3-Bromo-4-fluorobenzotrifluoride molecular structure and weight
An In-depth Technical Guide to the Molecular Structure and Weight of 3-Bromo-4-fluorobenzotrifluoride
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical, agrochemical, and materials science sectors. Its strategic arrangement of a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring imparts unique electronic properties and reactivity, making it a critical intermediate for synthesizing more complex molecules. The trifluoromethyl group, a powerful electron-withdrawing substituent, enhances the metabolic stability and lipophilicity of derivative compounds—qualities highly sought after in drug design. This guide provides a detailed examination of the molecular structure and a precise determination of the molecular weight of this compound, providing foundational knowledge for its application in advanced synthesis.
Molecular Structure and Composition
The structural identity of a molecule is paramount to understanding its reactivity and physical properties. For this compound, this is defined by its elemental composition and the specific arrangement of its constituent atoms.
Elemental Composition and Formula
The molecular formula for this compound is C₇H₃BrF₄ . This formula indicates that each molecule is composed of:
-
Seven Carbon (C) atoms
-
Three Hydrogen (H) atoms
-
One Bromine (Br) atom
-
Four Fluorine (F) atoms
Structural Isomerism and IUPAC Nomenclature
The common name, this compound, designates the substitution pattern on the benzotrifluoride (a benzene ring substituted with a -CF₃ group) core. However, for unambiguous identification, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is the standard. The correct IUPAC name for this compound is 2-bromo-1-fluoro-4-(trifluoromethyl)benzene . This name clarifies the precise location of each substituent on the aromatic ring, which is crucial for predicting reaction outcomes. The bromine atom serves as a versatile synthetic handle, often utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Visualizing the Molecular Architecture
A two-dimensional representation of the molecule provides a clear view of atomic connectivity. The benzene ring forms the core, with the trifluoromethyl group at position 4, a fluorine atom at position 1, and a bromine atom at position 2.
Caption: 2D structure of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene.
Key Structural Identifiers
For database searching and computational modeling, standardized line notations are essential. The table below summarizes these identifiers for this compound.
| Identifier | Value | Source |
| SMILES | `C |
Synthesis pathways for 3-Bromo-4-fluorobenzotrifluoride
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-fluorobenzotrifluoride
Executive Summary
This compound (CAS No. 68322-84-9) is a halogenated aromatic compound of significant strategic importance in modern organic chemistry.[1] Its molecular structure, which features a trifluoromethyl group (-CF₃), a fluorine atom, and a bromine atom on a benzene ring, makes it an exceptionally versatile building block for creating complex molecules with tailored properties.[1][2][3] The trifluoromethyl group confers desirable characteristics such as enhanced metabolic stability, lipophilicity, and strong electron-withdrawing effects, which are highly valued in drug design and materials science.[1] Concurrently, the bromine atom serves as a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This guide provides a detailed examination of the principal synthesis pathways for this critical intermediate, intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the primary synthetic routes: direct electrophilic bromination and the Sandmeyer reaction sequence.
The Strategic Importance of this compound
The utility of this compound stems from the unique interplay of its substituents, which allows for precise and controlled molecular assembly.
-
Pharmaceutical Development : The -CF₃ group is a cornerstone functional group in modern medicinal chemistry. Its introduction can improve a drug candidate's lipophilicity, facilitating passage across cellular membranes, and can enhance metabolic stability by shielding molecules from oxidative degradation.[1] This makes the title compound a sought-after intermediate for synthesizing novel therapeutics, including anti-inflammatory and anti-cancer agents.[2][3]
-
Agrochemical Formulation : In the agrochemical sector, this compound is an intermediate for advanced crop protection agents.[1] The presence of fluorine often enhances the efficacy and bioavailability of pesticides and herbicides.[1][3]
-
Materials Science : The robust nature of the C-F bond and the electronic properties of the fluorinated ring system make it a valuable component in the synthesis of specialty polymers, coatings, and other advanced materials requiring high thermal stability and chemical resistance.[2][3]
Primary Synthesis Pathway: Direct Electrophilic Bromination
The most direct and widely utilized method for synthesizing this compound is the electrophilic aromatic substitution (EAS) via the bromination of its precursor, 4-fluorobenzotrifluoride.[1] This pathway is favored for its atom economy and relatively straightforward execution.
Mechanistic Deep Dive
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The key challenge lies in controlling the regioselectivity of the bromination. The aromatic ring has two substituents: a fluorine atom (-F) and a trifluoromethyl group (-CF₃).
-
Activation of Bromine : The reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the diatomic bromine molecule (Br₂).[1] This polarization generates a potent electrophile (Br⁺ character) that is susceptible to attack by the electron-rich aromatic ring.
-
Directing Effects : The -F atom is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, despite its inductive electron withdrawal. The -CF₃ group is a strong deactivating and meta-directing group due to its powerful inductive electron-withdrawing effect.[1]
-
Regioselectivity : The position of bromination is determined by the combined influence of these two groups. The position ortho to the fluorine and meta to the trifluoromethyl group (the C-3 position) is the most activated site for electrophilic attack, leading to the desired product.
-
Rearomatization : Following the attack, a resonance-stabilized carbocation intermediate, known as a sigma complex, is formed.[1] The final step is the deprotonation of this intermediate by the [FeBr₄]⁻ complex, which regenerates the catalyst (FeBr₃) and restores the aromaticity of the ring, yielding this compound.
Experimental Workflow: Electrophilic Bromination
Caption: Workflow for the synthesis via electrophilic bromination.
Detailed Experimental Protocol
-
Reactor Setup : A multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 4-fluorobenzotrifluoride (1.0 eq) and a catalytic amount of anhydrous ferric bromide (FeBr₃, ~0.05 eq). The apparatus is protected from atmospheric moisture.
-
Bromine Addition : The reaction vessel is cooled in an ice bath to 0-5 °C. Liquid bromine (1.0-1.1 eq) is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 12-24 hours, with the reaction progress monitored by Gas Chromatography (GC).
-
Quenching : The reaction is carefully quenched by pouring the mixture into a cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Extraction and Washing : The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a clear liquid.[3]
Data Summary: Electrophilic Bromination
| Parameter | Value | Rationale / Notes |
| Starting Material | 4-Fluorobenzotrifluoride | Commercially available precursor. |
| Reagent | Liquid Bromine (Br₂) | The source of the electrophilic bromine. |
| Catalyst | Ferric Bromide (FeBr₃) | Lewis acid to activate the bromine.[1] |
| Temperature | 0-25 °C | Initial cooling controls the exothermic reaction; RT allows it to proceed to completion. |
| Typical Yield | 75-85% | Dependent on reaction control and purification efficiency. |
| Purity (Post-Distillation) | >96% (GC)[3] | High purity is achievable with careful distillation. |
Alternative Pathway: The Sandmeyer Reaction
An alternative and highly effective route involves the Sandmeyer reaction, which transforms an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] This multi-step pathway begins with 3-Amino-4-fluorobenzotrifluoride, a key intermediate in its own right.[7]
Mechanistic Deep Dive
This synthesis is a two-part process: diazotization followed by copper-catalyzed bromination.
-
Diazotization : 3-Amino-4-fluorobenzotrifluoride is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0-5 °C).[8] The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), initiating a sequence of proton transfers and dehydration to form the stable aryl diazonium salt.[8]
-
Sandmeyer Bromination : The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).[9] The mechanism is believed to involve a single-electron transfer from the Cu(I) catalyst to the diazonium salt, releasing nitrogen gas (N₂) and forming an aryl radical.[6] This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product, this compound.[6]
Synthesis Pathway: Diazotization and Sandmeyer Reaction
Caption: The two-step Sandmeyer reaction pathway.
Detailed Experimental Protocol
-
Diazotization : 3-Amino-4-fluorobenzotrifluoride (1.0 eq) is dissolved in aqueous hydrobromic acid (HBr, ~3.0 eq) and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction : In a separate flask, copper(I) bromide (CuBr, ~1.2 eq) is dissolved in HBr. The solution is heated to 60-70 °C. The cold diazonium salt solution from the previous step is added slowly to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up : After the addition is complete and gas evolution has ceased, the mixture is heated for an additional 30 minutes. The reaction mixture is then cooled to room temperature and extracted with a suitable solvent like diethyl ether or dichloromethane.
-
Purification : The combined organic extracts are washed with dilute NaOH, water, and brine. The solution is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by vacuum distillation.
Data Summary: Sandmeyer Reaction
| Parameter | Value | Rationale / Notes |
| Starting Material | 3-Amino-4-fluorobenzotrifluoride | A more advanced intermediate, potentially synthesized from a related nitro compound.[7] |
| Reagents | NaNO₂, HBr, CuBr | Standard reagents for diazotization and Sandmeyer bromination.[8][9] |
| Temperature | 0-5 °C (Diazotization) | Low temperature is critical to prevent premature decomposition of the diazonium salt. |
| 60-70 °C (Sandmeyer) | Heat is required to drive the copper-catalyzed decomposition and substitution. | |
| Typical Yield | 70-80% | Generally provides good yields with high regiochemical purity. |
| Purity (Post-Distillation) | >98% (GC) | The specificity of the reaction often leads to very clean product formation. |
Comparative Analysis and Process Optimization
| Feature | Direct Bromination | Sandmeyer Reaction |
| Starting Material | 4-Fluorobenzotrifluoride | 3-Amino-4-fluorobenzotrifluoride |
| Number of Steps | One primary step | Two primary steps |
| Regioselectivity | Good, but potential for minor isomers | Excellent, defined by the starting amine |
| Reagent Hazards | Uses liquid bromine (corrosive, toxic) | Diazonium salts can be explosive if isolated/dry |
| Scalability | Generally straightforward to scale | Requires careful temperature control, especially during diazotization at scale |
| Byproducts | HBr, potential polybrominated species | N₂ gas, copper salts in the aqueous waste stream |
Field-Proven Insights:
-
Catalyst Choice in Bromination : While FeBr₃ is common, other Lewis acids can be used. The choice often depends on cost, availability, and the specific reactivity of the substrate. The catalyst must be anhydrous to prevent deactivation.[1]
-
Temperature Control in Diazotization : The stability of the aryl diazonium salt is paramount. Exceeding 5-10 °C can lead to decomposition and the formation of phenolic byproducts, drastically reducing yield. This is the most critical parameter to control in the Sandmeyer route.[10]
-
Purity of Starting Materials : For both routes, the purity of the starting benzotrifluoride derivative is crucial. Impurities can lead to unwanted side reactions and complicate the final purification process.
Conclusion
The synthesis of this compound is most commonly and directly achieved through the electrophilic bromination of 4-fluorobenzotrifluoride, a process that offers good yields and operational simplicity. For applications demanding exceptionally high regiochemical purity, the Sandmeyer reaction, starting from 3-Amino-4-fluorobenzotrifluoride, provides a robust alternative. The selection of the optimal pathway depends on factors including the availability and cost of starting materials, the required scale of production, and the desired final purity. A thorough understanding of the underlying mechanisms and critical process parameters for each route is essential for any scientist or developer working with this invaluable synthetic intermediate.
References
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene, a critical building block in modern synthetic chemistry. Commonly referred to by its non-IUPAC name, 3-Bromo-4-fluorobenzotrifluoride, this compound's unique substitution pattern makes it a highly valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. We will explore its fundamental properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights for its effective application in research and development.
Nomenclature and Identification
Clarity in chemical identification is paramount. While commonly known as this compound, the systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-bromo-1-fluoro-4-(trifluoromethyl)benzene .[1] This nomenclature accurately reflects the substituent positions on the benzene ring.
Synonyms:
Physicochemical Properties
The compound is a colorless to light yellow liquid under standard conditions.[3][4] Its key properties are summarized below, providing essential data for experimental design and process control. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which, along with the halogen substituents, significantly influences the molecule's electronic properties, reactivity, and metabolic stability in biological systems.[5]
| Property | Value | Source(s) |
| CAS Number | 68322-84-9 | [1][3][5][6] |
| Molecular Formula | C₇H₃BrF₄ | [1][2][3] |
| Molecular Weight | 243.00 g/mol | [1][3][6] |
| Appearance | Colorless to light orange/yellow clear liquid | [3][4] |
| Density | 1.706 g/mL at 25 °C | [6][7] |
| Boiling Point | 148-149 °C | [4][6][7] |
| Refractive Index | n20/D 1.459 | [6][7] |
| Flash Point | 71.7 °C (161.1 °F) - closed cup | [6] |
| InChI Key | RZJOIMPUMMQKFR-UHFFFAOYSA-N | [5][6] |
Synthesis and Mechanistic Insights
The primary industrial and laboratory-scale synthesis of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene is achieved through the electrophilic aromatic substitution of 4-fluorobenzotrifluoride.[5]
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[5]
-
Generation of the Electrophile: A Lewis acid catalyst, typically ferric bromide (FeBr₃) or another iron source, polarizes the diatomic bromine (Br₂) molecule. This enhances its electrophilicity, creating a potent Br⁺ electrophile.[5]
-
Nucleophilic Attack: The π-electron system of the 4-fluorobenzotrifluoride's aromatic ring acts as a nucleophile, attacking the electrophilic bromine.[5]
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[5] The electron-withdrawing trifluoromethyl group deactivates the ring, making the reaction slower than with benzene, while the fluorine atom is an ortho-, para- director. Bromination occurs at the position ortho to the fluorine and meta to the trifluoromethyl group.
-
Deprotonation: A weak base (such as Br⁻ from FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via electrophilic bromination.
Detailed Experimental Protocol
This protocol is adapted from established methods for the bromination of activated aromatic compounds.[4]
Materials:
-
4-fluorobenzotrifluoride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Liquid Bromine (Br₂)
-
Ferric Bromide (FeBr₃)
-
Lithium Bromide (LiBr)
-
Tetrabutylammonium Bromide
-
10% Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 2000 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, carefully add 400g of concentrated sulfuric acid.
-
Addition of Reagents: To the sulfuric acid, add 400g of 4-fluorobenzotrifluoride, 10g of lithium bromide, 20g of ferric bromide, and 10g of tetrabutylammonium bromide.
-
Bromination: Begin stirring the mixture and slowly add 234.14g of liquid bromine via the dropping funnel. Control the temperature of the reaction mixture between 35-45 °C.
-
Reaction Monitoring: Allow the reaction to proceed for approximately 6 hours. The reaction progress can be monitored by Gas Chromatography (GC) to check for the consumption of the starting material.
-
Workup - Quenching and Neutralization: Once the reaction is complete (e.g., <1% starting material remaining), cool the flask to below 30 °C. Carefully transfer the reaction mixture to a 2000 mL separatory funnel and allow it to stand for 1 hour to separate the layers.
-
Isolation: Separate and remove the lower acid layer. Transfer the upper organic layer (crude product) to a 2000 mL beaker.
-
Washing: Add 1000g of water to the crude product while stirring. Slowly add 10% sodium hydroxide solution dropwise to neutralize any remaining acid until the pH of the aqueous layer is 7.
-
Final Product: Separate the organic layer, which is the final product, 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. The reported yield for this method is approximately 92.56% with a purity of 97.9%.[4]
Reactivity and Applications in Drug Development
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene is a versatile synthetic intermediate primarily due to its unique arrangement of functional groups.[3][5]
-
The Bromine Atom: The bromine at the 3-position serves as a highly effective synthetic handle. It readily participates in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[5][8] This allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for building complex molecular architectures.[5]
-
The Trifluoromethyl Group (-CF₃): The -CF₃ group is a key functional group in drug design. As a potent electron-withdrawing group with significant bulk, it can enhance a molecule's metabolic stability by blocking sites of oxidative degradation.[5] Furthermore, it often increases lipophilicity, which can improve a drug candidate's ability to cross cellular membranes and can lead to stronger binding interactions with biological targets.[5]
-
The Fluorine Atom: The fluorine substituent further modulates the electronic properties of the aromatic ring, influencing the regioselectivity and rate of subsequent chemical transformations.[8]
This combination makes the compound a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals, including pesticides and herbicides.[3][9]
Safety, Handling, and Storage
Proper handling of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene is essential due to its hazardous properties.
GHS Hazard Classification:
-
Pictograms:

-
Hazard Statements:
Handling and Personal Protective Equipment (PPE):
-
Avoid all personal contact, including inhalation of vapors.[10][11]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][10][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][12] Take measures to prevent the buildup of electrostatic charge.[10]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[12]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10][12]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[10][12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[10][12]
Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[10][12]
References
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- 5. benchchem.com [benchchem.com]
- 6. This compound 96 68322-84-9 [sigmaaldrich.com]
- 7. This compound CAS#: 68322-84-9 [m.chemicalbook.com]
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- 9. Buy this compound | 68322-84-9 [smolecule.com]
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- 12. fishersci.com [fishersci.com]
Hazards and GHS classification of 3-Bromo-4-fluorobenzotrifluoride
An In-Depth Technical Guide to the Hazards and GHS Classification of 3-Bromo-4-fluorobenzotrifluoride
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the hazards and safe handling protocols for this compound (CAS No: 68322-84-9). As a key building block in modern synthetic chemistry, its unique molecular structure lends itself to the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, this utility necessitates a thorough understanding of its potential risks to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of safety data, offering field-proven insights into risk mitigation and experimental design.
Compound Profile and Significance
This compound, also known as 2-bromo-1-fluoro-4-(trifluoromethyl)benzene, is a halogenated aromatic compound.[2] Its structure, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring, makes it a versatile intermediate.[2] The trifluoromethyl group enhances chemical stability and reactivity, while the bromine atom serves as a key functional handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1][2] This reactivity profile is leveraged in:
-
Pharmaceutical Development : As an intermediate in the synthesis of compounds with enhanced biological activity.[1]
-
Agrochemical Formulations : Used in creating advanced pesticides and herbicides.[1][2]
-
Material Science : Employed in the development of high-performance polymers and coatings requiring thermal and chemical resistance.[1]
Given its integral role in these critical sectors, a robust understanding of its hazard profile is paramount for any professional handling this substance.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating hazard information. For this compound, the classification indicates significant health and physical hazards. The aggregated information from multiple suppliers points to a consistent hazard profile.[3]
| Parameter | Classification & Details | Source(s) |
| GHS Pictograms | [3] | |
| Signal Word | Warning or Danger (Varies by supplier, with 'Danger' associated with more severe classifications like skin corrosion) | [3][4][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[5]H315: Causes skin irritation.[3][4][6]H318: Causes serious eye damage.[5]H319: Causes serious eye irritation.[3][4][6]H335: May cause respiratory irritation.[3][4][6]H227: Combustible liquid.[3][4]H290: May be corrosive to metals.[5] | [3][4][5][6] |
| Precautionary Statements | Prevention: P210, P260, P261, P264, P280[3][4][5]Response: P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[5]Storage: P403+P235, P405[4][5]Disposal: P501[4][5] | [3][4][5] |
Note: Classification can vary slightly between suppliers based on impurities and data sources. The most stringent classifications should always be considered for risk assessment.
In-Depth Hazard Analysis
A nuanced understanding of the "why" behind a hazard classification is critical for developing effective safety protocols.
Health Hazards: A Mechanistic Perspective
The primary health risks associated with this compound are its corrosive and irritant properties.
-
Skin Corrosion/Irritation (H314/H315) : Causes skin irritation and potentially severe burns.[3][4][5] The halogenated aromatic structure can lead to defatting of the skin, disruption of cell membranes, and inflammatory responses upon contact. Prolonged or repeated exposure can exacerbate this effect. The causality for wearing chemically resistant gloves (e.g., nitrile) is to prevent this direct contact and subsequent tissue damage.
-
Serious Eye Damage/Irritation (H318/H319) : This compound poses a significant risk to the eyes, causing serious irritation and potentially irreversible damage.[3][4][5] The cornea is exceptionally sensitive to chemical insults. Splashes can lead to immediate pain, inflammation, and clouding of the cornea. This underscores the mandatory use of chemical splash goggles and, for larger quantities, a face shield.
-
Respiratory Irritation (H335) : Inhalation of vapors or mists may cause irritation to the respiratory tract.[3][4][6] Symptoms can include coughing, shortness of breath, and inflammation of the nasal passages and throat. The mechanistic basis involves the interaction of the chemical with the mucosal linings of the respiratory system. Consequently, all handling of this volatile compound must be performed within a certified chemical fume hood to maintain exposure levels well below any occupational limits.
Physical Hazards
-
Combustible Liquid (H227) : this compound is a combustible liquid with a flash point of approximately 71.7°C (161.1°F). This means it can ignite when exposed to an ignition source at or above this temperature. While not classified as highly flammable, this property dictates that it must be stored away from heat, sparks, open flames, and other ignition sources.[4][5] Using non-sparking tools and grounding equipment during large-scale transfers is a critical preventative measure against static discharge ignition.
-
Corrosive to Metals (H290) : Some classifications indicate that it may be corrosive to metals.[5] This necessitates careful selection of storage containers and equipment. Using the original manufacturer's container or approved metal cans or drums is advised.[5]
Environmental Hazards
There is limited data available on the ecotoxicity of this compound. Safety data sheets often note that it contains no substances known to be hazardous to the environment or that its properties have not been fully investigated.[4][6] However, the absence of data does not equate to an absence of risk. As a guiding principle of chemical stewardship, the release of this compound into drains or the environment must be strictly avoided.[4][5] All waste must be collected and disposed of as hazardous chemical waste through licensed disposal services.[4]
Experimental Protocol: Safe Handling Workflow
This protocol provides a self-validating system for handling this compound in a research setting. Each step is designed to mitigate the hazards identified above.
Objective: To safely weigh and dispense this compound for use in a chemical reaction.
Mandatory PPE:
-
100% cotton lab coat
-
Nitrile or neoprene gloves (inspect before use)
-
Chemical splash goggles
-
Face shield (when handling >50 mL)
Step-by-Step Procedure:
-
Preparation & Area Setup :
-
Confirm that a certified chemical fume hood is operational.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.
-
Prepare a spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed waste container, and tongs.[5]
-
Designate a specific area within the fume hood for the handling of this chemical.
-
-
Chemical Retrieval :
-
Dispensing (Inside Fume Hood) :
-
Place the chemical container and the receiving vessel (e.g., a round-bottom flask) in a secondary containment tray within the fume hood.
-
Slowly open the container, being mindful of any potential pressure differential.
-
Use a clean glass pipette or syringe to transfer the required amount of the liquid. Avoid splashing.
-
Securely reseal the original container immediately after dispensing.[4]
-
-
Waste Management :
-
Dispose of any contaminated pipette tips, gloves, or wipes into a designated, sealed hazardous waste container located within the fume hood.
-
Never dispose of this chemical down the drain.
-
-
Spill Response Protocol :
-
In case of a small spill inside the fume hood, cover it with an inert absorbent material.[5]
-
Once absorbed, carefully collect the material using non-sparking tools and place it in the sealed hazardous waste container.[5]
-
For larger spills or any spill outside the hood, evacuate the area immediately and alert emergency services.[5]
-
-
Post-Handling :
Visualization of Safety Workflows
Visual diagrams are essential for reinforcing safety logic and procedural flow.
Risk Assessment Workflow
This diagram outlines the logical steps for conducting a risk assessment before working with this compound.
Caption: Risk assessment workflow for this compound.
GHS Hazard Relationships
This diagram illustrates the connection between the compound's properties and its GHS classifications.
Caption: GHS hazard relationships and corresponding controls.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 3. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nbinno.com [nbinno.com]
The Strategic Role of 3-Bromo-4-fluorobenzotrifluoride in Modern Organofluorine Chemistry
An In-Depth Technical Guide
This guide provides an in-depth technical analysis of 3-Bromo-4-fluorobenzotrifluoride, a pivotal building block in contemporary organofluorine chemistry. We will explore its synthesis, unique reactivity, and strategic applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.
Introduction: The Fluorine Advantage
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical design. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological characteristics of a compound.[1] Specifically, the trifluoromethyl (-CF₃) group is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, making it a highly sought-after functional group in drug discovery and materials science.[1]
Within this context, polyfunctional aromatic building blocks are indispensable tools. This compound (C₇H₃BrF₄) has emerged as a critical and versatile intermediate.[1] Its structure, featuring a trifluoromethyl group, a fluorine atom, and a strategically placed bromine atom on a benzene ring, offers a unique combination of reactive sites and modulating groups, enabling the synthesis of complex molecular architectures.[1][2] This guide will elucidate the chemical principles that make this compound an essential tool for the modern chemist.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective application. This compound is a colorless to light yellow liquid under standard conditions.[2] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 68322-84-9 | [2][3][4] |
| Molecular Formula | C₇H₃BrF₄ | [2][3][4] |
| Molecular Weight | 243.00 g/mol | [2][3] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Density | 1.72 g/cm³ | [2] |
| Boiling Point | 60 °C at 35 mmHg | [2] |
| IUPAC Name | 2-bromo-1-fluoro-4-(trifluoromethyl)benzene | [3] |
| InChI Key | RZJOIMPUMMQKFR-UHFFFAOYSA-N | [3][4] |
Spectroscopic data, including ¹³C NMR, IR, and mass spectra, are publicly available and essential for reaction monitoring and product characterization.[3][4]
Synthesis: Electrophilic Aromatic Substitution
The most common and industrially viable route to this compound is the direct electrophilic bromination of its precursor, 4-fluorobenzotrifluoride.[1] The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism.
Mechanism Rationale: The trifluoromethyl and fluorine substituents are electron-withdrawing and deactivating towards electrophilic attack. However, they are ortho, para-directing (due to resonance stabilization by the fluorine lone pairs). The bromination occurs ortho to the fluorine atom and meta to the strongly deactivating -CF₃ group, leading to the desired 3-bromo isomer. The reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule (Br₂), creating a potent electrophile (Br⁺) necessary to overcome the deactivated nature of the ring.[1]
Caption: Figure 1: Synthesis via Electrophilic Aromatic Substitution.
Protocol 1: Synthesis of this compound
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to capture HBr byproduct), add 4-fluorobenzotrifluoride (1.0 eq) and a catalytic amount of anhydrous ferric bromide (FeBr₃, ~0.05 eq).
-
Reaction: Cool the mixture in an ice bath. Slowly add bromine (1.05 eq) via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Causality: The slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of undesired poly-brominated side products. The Lewis acid catalyst is essential to activate the bromine for attack on the electron-deficient aromatic ring.[1]
-
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until GC analysis indicates complete consumption of the starting material. Quench the reaction by carefully pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Chemical Reactivity: A Tale of Two Handles
The synthetic utility of this compound stems from its distinct reactive sites. The bromine atom serves as the primary "handle" for forming new carbon-carbon and carbon-heteroatom bonds, while the aromatic ring, activated by its electron-withdrawing substituents, is susceptible to nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most versatile functionalization site on the molecule, readily participating in a wide array of palladium-catalyzed cross-coupling reactions.[1][5] These reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for constructing complex molecular frameworks from simpler precursors.[5]
The Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely favored due to the stability and low toxicity of the boronic acid reagents.
Caption: Figure 2: Suzuki-Miyaura Cross-Coupling Workflow.
Protocol 2: Representative Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. An excess of the boronic acid is often used to drive the reaction to completion.
-
-
Reaction: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane. Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.
Nucleophilic Aromatic Substitution (SₙAr)
While the electron-withdrawing nature of the -CF₃ and -F groups deactivates the ring towards electrophiles, it concurrently activates it for Nucleophilic Aromatic Substitution (SₙAr).[1][6] This reaction is particularly effective when a strong nucleophile attacks the ring, displacing a halide. The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]
The rate of SₙAr reactions is heavily dependent on the ability of the ring to stabilize the negative charge of the Meisenheimer complex. The presence of the strongly electron-withdrawing -CF₃ group para to the bromine atom makes this compound a suitable, albeit moderately reactive, substrate for this transformation, especially with potent nucleophiles.
Caption: Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Development and Agrochemicals
The true value of this compound is realized in its application as a key intermediate for synthesizing high-value target molecules.
-
Pharmaceuticals: This building block is used to construct active pharmaceutical ingredients (APIs) where the benzotrifluoride motif is desired for enhanced biological activity.[2][9] The ability to use cross-coupling reactions allows for the precise installation of complex fragments, a common strategy in modern medicinal chemistry to explore structure-activity relationships.[10] Its derivatives are investigated for applications in anti-inflammatory and anti-cancer drug development.[10]
-
Agrochemicals: In the agrochemical industry, it serves as a precursor for advanced pesticides, herbicides, and fungicides.[2][11] The trifluoromethyl group often imparts increased potency and stability to the final product, allowing for lower application rates and improved environmental profiles.[11] For example, it is an intermediate in the synthesis of pyrethroid-like insecticides.[12][13]
-
Materials Science: The fluorinated structure imparts desirable properties like thermal stability and chemical resistance, making it a valuable component in the development of specialty polymers and high-performance coatings.[2][9]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in organofluorine chemistry. Its unique trifunctional substitution pattern provides chemists with a robust platform for molecular construction. The reliable reactivity of its carbon-bromine bond in cross-coupling reactions, combined with the electronic influence of its fluorine and trifluoromethyl groups, enables the efficient and controlled synthesis of complex fluorinated molecules. Its continued application in pharmaceuticals, agrochemicals, and materials science underscores its importance and guarantees its role in future chemical innovation.
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
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- 4. This compound [webbook.nist.gov]
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- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 12. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 13. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Leveraging 3-Bromo-4-fluorobenzotrifluoride in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures.[2] These motifs are central to the fields of medicinal chemistry, materials science, and agrochemicals.
This guide focuses on a specific, highly valuable building block: 3-Bromo-4-fluorobenzotrifluoride . This substrate is of particular interest to drug development professionals due to the unique properties conferred by its trifluoromethyl (-CF₃) and fluorine (-F) substituents. The introduction of fluorine-containing groups into drug candidates can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] The -CF₃ group, in particular, is a common feature in many modern pharmaceuticals, valued for its ability to improve pharmacokinetic and pharmacodynamic profiles.[4][5]
The strategic placement of the bromine atom in this compound makes it an excellent electrophilic partner for Suzuki-Miyaura reactions, allowing for the direct installation of this trifluoromethylated and fluorinated phenyl ring onto a wide array of molecular scaffolds.[6] This application note provides an in-depth look at the mechanistic underpinnings of this reaction, detailed experimental protocols, and the critical parameters for achieving high-yield synthesis of valuable fluorinated biaryl compounds.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) intermediate.[8] The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl.[9] For electron-deficient aryl bromides like this compound, this step is typically efficient.
-
Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the Pd(II) complex.[10] This process is facilitated by a base, which plays a crucial role in activating the boronic acid.[10] Two primary pathways are proposed for the role of the base:
-
Boronate Pathway : The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation with the Pd(II) halide complex.[11]
-
Hydroxide/Alkoxide Pathway : The base can exchange with the halide on the palladium center, forming a Pd(II)-hydroxide or Pd(II)-alkoxide complex. This complex then reacts with the neutral boronic acid.[2]
-
-
Reductive Elimination : In the final step, the two organic fragments on the Pd(II) complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Experimental Protocols
Materials and Reagents
A successful Suzuki-Miyaura coupling requires careful selection and handling of high-purity reagents.
| Reagent/Material | Purpose | Recommended Grade/Purity | Supplier Example | Notes |
| This compound | Electrophile | >98% | BenchChem | Store in a cool, dry place. |
| Arylboronic Acid | Nucleophile | >97% | Major chemical suppliers | Purity is critical; impurities can inhibit the catalyst. |
| Palladium Catalyst | Catalyst | See table below | Major chemical suppliers | Air-stable pre-catalysts are recommended for ease of handling. |
| Ligand | Catalyst Stabilization | >98% | Major chemical suppliers | Often used with Pd sources like Pd₂(dba)₃ or Pd(OAc)₂. |
| Base | Boronic Acid Activation | Anhydrous, >99% | Major chemical suppliers | Must be finely ground for solid bases to ensure reactivity. |
| Solvent | Reaction Medium | Anhydrous, <50 ppm H₂O | Major chemical suppliers | Degassing is crucial to prevent catalyst oxidation. |
Catalyst and Base Selection
The choice of catalyst, ligand, and base is interdependent and critical for success, especially with electron-deficient substrates.
| Catalyst System | Base | Solvent System | Temperature | Comments |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ (aq) | Dioxane/H₂O or Toluene/H₂O/EtOH | 80-100 °C | A classic, reliable system. The catalyst is air-sensitive. |
| PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane or DMF | 80-100 °C | Robust and widely used for a range of substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | RT to 80 °C | Highly active system, often allowing for lower temperatures. |
| XPhos Pd G3/G4 | K₃PO₄ or Cs₂CO₃ | 2-MeTHF or Dioxane | RT to 100 °C | State-of-the-art pre-catalyst, excellent for challenging couplings. |
Rationale for Selection :
-
Catalyst/Ligand : For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are highly effective.[7] They promote the oxidative addition step and stabilize the palladium center. Pre-formed catalysts like XPhos Pd G3/G4 are often preferred for their air-stability and high activity.
-
Base : Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for electron-poor systems. They effectively promote the formation of the reactive boronate species without competing side reactions.
-
Solvent : Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard. The water helps to solubilize the inorganic base and facilitate the formation of the active boronate.
Step-by-Step Protocol: Synthesis of 4'-Methoxy-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid, a common transformation yielding a valuable biaryl structure.
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Stir the mixture for 5 minutes.
-
Catalyst Addition : Under a positive flow of argon, add the palladium catalyst, for example, XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup :
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.
Troubleshooting and Key Considerations
-
Low Yield/No Reaction :
-
Catalyst Inactivity : Ensure the reaction was performed under strictly anaerobic conditions. The Pd(0) species is sensitive to oxygen. Use freshly opened, high-quality catalysts.
-
Poor Base Quality : The base must be anhydrous and finely powdered. Clumps can lead to poor reactivity.
-
Boronic Acid Decomposition : Boronic acids can undergo protodeboronation or form unreactive boroxine anhydrides. Using a slight excess (1.1-1.5 equiv.) is standard.
-
-
Homocoupling of Boronic Acid : This side reaction forms Ar'-Ar' and is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. Thorough degassing is the primary preventative measure.
-
Defluorination : While less common with aryl fluorides in Suzuki reactions compared to other nucleophilic substitutions, aggressive conditions (very strong bases, high temperatures) could potentially lead to defluorination, especially with highly activated substrates. If this is observed, consider using a milder base (e.g., K₂CO₃) or a lower reaction temperature.
-
Hydrolysis of the Trifluoromethyl Group : The -CF₃ group is generally stable under Suzuki-Miyaura conditions. However, prolonged exposure to very harsh basic conditions at high temperatures should be avoided.
Conclusion
This compound is a powerful and versatile building block for the synthesis of high-value fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, coupled with the rational selection of a highly active palladium catalyst system and appropriate base, enables the efficient construction of these important molecular scaffolds. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and synthetic chemistry to successfully employ this reagent in their synthetic campaigns, ultimately accelerating the development of novel therapeutics and materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [PDF] Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 3-Bromo-4-fluorobenzotrifluoride as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] 3-Bromo-4-fluorobenzotrifluoride has emerged as a particularly valuable and versatile building block for medicinal chemists.[3][4] Its utility stems from a unique trifecta of functional groups on a single aromatic scaffold: a reactive bromine atom, a modulating fluorine atom, and a powerful trifluoromethyl (CF₃) group. This combination provides a pre-engineered platform to access complex molecular architectures with desirable pharmacological properties.
The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.[5][6] Simultaneously, the trifluoromethyl and fluorine substituents exert profound electronic effects, significantly influencing the physicochemical and pharmacokinetic profiles of the final drug candidates.[7][8] This guide provides an in-depth analysis of the strategic value of this building block and detailed protocols for its application in key synthetic transformations central to pharmaceutical development.
Physicochemical Properties and Strategic Value
The specific arrangement of substituents in this compound is not coincidental; it is a carefully orchestrated design that imparts significant advantages in drug development programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68322-84-9 | [3][9] |
| Molecular Formula | C₇H₃BrF₄ | [3][9] |
| Molecular Weight | 243.00 g/mol | [3][9] |
| Appearance | Colorless to light yellow liquid | [3][10] |
| Density | ~1.706 - 1.72 g/mL | [3] |
| Boiling Point | 148-149 °C (lit.) | [11] |
| Refractive Index | n20/D ~1.459 (lit.) | |
| Purity | ≥96% (GC) | [3] |
The Causality Behind Its Utility:
-
Trifluoromethyl (CF₃) Group: This group is a powerful tool for enhancing drug properties.[12] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, and its high lipophilicity often improves membrane permeability and bioavailability.[7][8][13] Critically, the C-F bonds are exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can increase a drug's half-life.[2][7]
-
Fluorine (F) Atom: As the most electronegative element, fluorine substitution can significantly alter the electronic distribution in the aromatic ring, influencing binding affinities with target proteins.[14] It can also serve to block metabolic hotspots and fine-tune pKa to improve membrane permeation and overall pharmacokinetic properties.[1][14][15]
-
Bromine (Br) Atom: The bromine atom is the primary site of reactivity on this scaffold. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6] This allows for the precise and controlled introduction of diverse molecular fragments, building the complexity required for biologically active compounds.
The diagram below illustrates the primary reaction vectors for this building block.
Caption: Primary reactive sites on this compound.
Core Synthetic Applications & Protocols
The true power of this compound is realized in its application. Below are detailed, field-proven protocols for two of the most critical transformations in medicinal chemistry.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals. The protocol below details the coupling of this compound with a generic arylboronic acid.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
This compound (1.0 equiv., e.g., 243 mg, 1.0 mmol)
-
Arylboronic acid (1.2 equiv., 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv., 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv., 2.0 mmol)
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v, ~0.2 M concentration)
-
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[16]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16][17]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.[16]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with water and brine.[17][19]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[18][19]
-
Causality and Expertise:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of aryl bromides. For more challenging couplings, other catalyst/ligand systems like PdCl₂(dppf) might be employed.[18]
-
Base and Solvent: A base is required to facilitate the transmetalation step of the catalytic cycle.[17] An aqueous base like K₂CO₃ in a dioxane/water system is a common and effective choice that balances reactivity with functional group tolerance.[16] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of aryl-amine bonds is one of the most frequent transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method to achieve this, overcoming the limitations of older techniques.[20][21]
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Reagent Preparation:
-
This compound (1.0 equiv., e.g., 243 mg, 1.0 mmol)
-
Primary or Secondary Amine (1.1 equiv., 1.1 mmol)
-
Palladium Pre-catalyst (e.g., XantPhos Pd G3, 0.02 equiv., 2 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv., 1.4 mmol)
-
Solvent: Anhydrous, degassed Toluene or Dioxane (~0.2 M concentration)
-
-
Reaction Setup (Glovebox Recommended):
-
Expert Note: Strong bases like NaOtBu are highly sensitive to air and moisture. Performing the setup in a glovebox is strongly recommended for reproducibility.
-
To an oven-dried vial, add the palladium pre-catalyst, the base, this compound, and a stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a pre-heated aluminum block or oil bath at 100-110 °C.
-
Self-Validation: Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours. The strong base can make TLC analysis challenging.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to isolate the desired aryl amine.
-
Causality and Expertise:
-
Catalyst/Ligand System: The Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand.[21] XantPhos is a wide-bite-angle ligand that is exceptionally effective for a broad range of substrates.[22] Using a pre-formed "G3" pre-catalyst ensures efficient generation of the active Pd(0) species.
-
Base Choice: A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine in the catalytic cycle, allowing it to bind to the palladium center.[23]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching the strong base and interfering with the catalytic cycle.[21]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[9] It is also a combustible liquid.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid contact with skin, eyes, and inhalation of vapors.[10] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, often recommended at 2-8 °C.[3][11]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete safety information.[11]
Conclusion
This compound is a prime example of a "privileged" building block in medicinal chemistry. Its carefully considered substitution pattern provides a robust platform for synthetic diversification while simultaneously embedding structural motifs known to enhance critical drug-like properties. The trifluoromethyl and fluoro groups offer a proven strategy to improve metabolic stability and modulate physicochemical characteristics, while the reactive bromine handle allows for reliable and versatile implementation of powerful cross-coupling chemistries. The protocols and principles outlined in this guide demonstrate the compound's central role in the efficient construction of novel, high-value molecular entities for drug discovery programs.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 68322-84-9 [smolecule.com]
- 5. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. chem.libretexts.org [chem.libretexts.org]
The Versatile Role of 3-Bromo-4-fluorobenzotrifluoride in Modern Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the plethora of fluorinated building blocks, 3-Bromo-4-fluorobenzotrifluoride has emerged as a particularly valuable and versatile intermediate. Its unique trifunctionalized aromatic scaffold, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom, offers a powerful platform for the synthesis of complex and highly functionalized pharmaceutical ingredients. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations, to empower researchers and scientists in their drug development endeavors.
The Strategic Advantage of the Trifluoromethyl Group and Halogen Substituents
The utility of this compound in medicinal chemistry is largely attributed to the synergistic effects of its substituents. The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, is a key player in enhancing drug efficacy and metabolic stability. Its strong electron-withdrawing nature and the high bond energy of the C-F bond render it resistant to oxidative metabolism, often leading to a longer drug half-life and improved bioavailability.[1][2] The strategic placement of a -CF3 group can effectively block metabolic pathways, a crucial consideration in drug design.[1]
The bromine and fluorine atoms on the aromatic ring serve as versatile synthetic handles for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] The fluorine atom, while less reactive in these cross-coupling reactions, influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. This multi-faceted reactivity allows for the precise and controlled assembly of intricate molecular architectures.[3]
Core Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[4] While direct synthetic routes from this specific starting material to a marketed drug are often proprietary, its structural motifs are prevalent in numerous biologically active compounds. The ability to introduce a trifluoromethylated phenyl group with orthogonal handles for further functionalization makes it an invaluable tool for lead optimization and the construction of compound libraries for high-throughput screening.
Building Blocks for Kinase Inhibitors
Many kinase inhibitors feature a biaryl or N-aryl core structure. This compound serves as a precursor to substituted aniline and biphenyl derivatives that are central to the pharmacophore of these drugs. For instance, the synthesis of intermediates for drugs like Vemurafenib and Dabrafenib, which target BRAF and other kinases, often involves the use of structurally similar fluorinated and brominated benzotrifluoride derivatives.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for the two most common and powerful applications of this compound in pharmaceutical synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[5] In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position, leading to the formation of functionalized biphenyl derivatives.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | ~80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 90 | 18 | ~75-85 |
Detailed Protocol: Synthesis of 4-Fluoro-3-phenylbenzotrifluoride
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Fluoro-3-phenylbenzotrifluoride.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[4] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~90-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~85-95 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 90 | 20 | ~80-90 |
Detailed Protocol: Synthesis of N-Phenyl-4-fluoro-3-(trifluoromethyl)aniline
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pass the mixture through a short pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Phenyl-4-fluoro-3-(trifluoromethyl)aniline.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, and is effective for a broad range of substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Inert Atmosphere: The use of a glovebox and Schlenk line techniques is critical to prevent the oxidation and deactivation of the palladium catalyst and the phosphine ligand.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its unique combination of a metabolically robust trifluoromethyl group and versatile halogen handles provides medicinal chemists with a powerful tool to construct novel and complex drug candidates. The mastery of key transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination with this substrate is essential for the efficient development of next-generation therapeutics. The protocols and insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicine through innovative chemistry.
References
- 1. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 2. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Agrochemicals Using 3-Bromo-4-fluorobenzotrifluoride as a Key Intermediate
Introduction: The Strategic Importance of 3-Bromo-4-fluorobenzotrifluoride in Agrochemical Discovery
This compound has emerged as a pivotal structural motif in the landscape of modern agrochemical synthesis. Its unique trifluoromethyl group contributes to enhanced biological activity and metabolic stability in the final product.[1][2] The strategic placement of the bromine and fluorine atoms on the benzotrifluoride core offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom, in particular, serves as a highly effective handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures that are hallmarks of contemporary pesticides.[2]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of pyrazole carboxamide fungicides. Pyrazole carboxamides represent a significant class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This guide will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical considerations for leveraging this versatile intermediate in the development of next-generation crop protection agents.
Core Synthetic Strategy: Building the Anilino-Pyrazole Scaffold
A prevalent strategy in the synthesis of pyrazole carboxamide fungicides involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative. In this context, this compound serves as a precursor to a key aniline intermediate. The synthetic workflow can be broadly divided into two key stages:
-
Synthesis of the Anilino-Fragment: Transformation of this compound into a suitable aniline derivative.
-
Amide Bond Formation: Coupling of the synthesized aniline with a pyrazole carboxylic acid chloride to furnish the final pyrazole carboxamide scaffold.
The following sections will provide detailed protocols and scientific rationale for each of these critical steps.
Part 1: Synthesis of the Key Aniline Intermediate
A crucial aniline intermediate can be accessed from this compound through a nitration-reduction sequence. This two-step process introduces an amino group onto the aromatic ring, setting the stage for subsequent amide coupling.
Protocol 1: Nitration of this compound
Objective: To introduce a nitro group onto the this compound ring to produce 2-nitro-5-bromo-4-fluorobenzotrifluoride.
Causality of Experimental Choices: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at a low temperature to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Fuming Nitric Acid (90%) | ACS Reagent | Fisher Scientific |
| Concentrated Sulfuric Acid (98%) | ACS Reagent | VWR |
| Dichloromethane (DCM) | HPLC Grade | EMD Millipore |
| Deionized Water | - | - |
| Saturated Sodium Bicarbonate Solution | - | - |
| Anhydrous Magnesium Sulfate | ACS Reagent | Acros Organics |
Instrumentation:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 250 mL three-neck round-bottom flask, cautiously add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice-water bath.
-
Slowly add 24.3 g (0.1 mol) of this compound to the cooled sulfuric acid with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Expected Outcome: The protocol is expected to yield 2-nitro-5-bromo-4-fluorobenzotrifluoride as a yellow solid. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Reduction of the Nitro Group to Form the Aniline
Objective: To reduce the nitro group of 2-nitro-5-bromo-4-fluorobenzotrifluoride to an amino group, yielding 2-amino-5-bromo-4-fluorobenzotrifluoride.
Causality of Experimental Choices: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed; however, a common and effective method involves the use of a metal in an acidic medium, such as iron powder in the presence of ammonium chloride. This method is often preferred in industrial settings due to its cost-effectiveness and efficiency.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Nitro-5-bromo-4-fluorobenzotrifluoride | As synthesized in Protocol 1 | - |
| Iron Powder (<100 mesh) | Reagent Grade | Alfa Aesar |
| Ammonium Chloride | ACS Reagent | Sigma-Aldrich |
| Ethanol | 200 Proof | Decon Labs |
| Deionized Water | - | - |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Celite® | - | Sigma-Aldrich |
Instrumentation:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
To a 500 mL three-neck round-bottom flask, add 28.8 g (0.1 mol) of 2-nitro-5-bromo-4-fluorobenzotrifluoride, 100 mL of ethanol, and 50 mL of deionized water.
-
Add 28 g (0.5 mol) of iron powder and 5.35 g (0.1 mol) of ammonium chloride to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and the washings in a separatory funnel and wash with deionized water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude aniline.
Expected Outcome: This procedure should yield 2-amino-5-bromo-4-fluorobenzotrifluoride as a solid, which can be further purified by recrystallization or column chromatography if necessary.
Part 2: Synthesis of a Pyrazole Carboxamide Fungicide
With the key aniline intermediate in hand, the final step involves the formation of an amide bond with a suitable pyrazole carboxylic acid chloride. This reaction is a cornerstone in the synthesis of a wide array of pyrazole carboxamide fungicides.
Protocol 3: Amide Coupling to Form a Pyrazole Carboxamide
Objective: To couple 2-amino-5-bromo-4-fluorobenzotrifluoride with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride to synthesize a representative pyrazole carboxamide fungicide.
Causality of Experimental Choices: The reaction between an amine and an acid chloride is a robust and widely used method for amide bond formation. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct. The choice of an aprotic solvent like dichloromethane or toluene is crucial to prevent any unwanted side reactions with the highly reactive acid chloride.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Amino-5-bromo-4-fluorobenzotrifluoride | As synthesized in Protocol 2 | - |
| 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride | ≥97% | Combi-Blocks |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
Instrumentation:
-
Schlenk flask or a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a 250 mL Schlenk flask under an inert atmosphere, dissolve 25.8 g (0.1 mol) of 2-amino-5-bromo-4-fluorobenzotrifluoride in 100 mL of anhydrous dichloromethane.
-
Add 12.1 g (0.12 mol) of triethylamine to the solution and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 21.5 g (0.11 mol) of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride in 50 mL of anhydrous dichloromethane.
-
Add the acid chloride solution dropwise to the cooled aniline solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding 50 mL of deionized water.
-
Separate the organic layer, and wash it successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Outcome: The final product is a pyrazole carboxamide, which is expected to be a solid. The purity and identity of the compound should be confirmed by analytical techniques such as NMR, MS, and HPLC.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₃BrF₄ | 243.00 | Colorless to light yellow liquid |
| 2-Nitro-5-bromo-4-fluorobenzotrifluoride | C₇H₂BrF₄NO₂ | 287.99 | Yellow solid |
| 2-Amino-5-bromo-4-fluorobenzotrifluoride | C₇H₄BrF₄N | 258.01 | Off-white to pale yellow solid |
| Pyrazole Carboxamide Product | C₁₄H₉BrF₆N₃O | 417.14 | White to off-white solid |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust and reliable pathway for the synthesis of pyrazole carboxamide fungicides utilizing this compound as a strategic starting material. The deliberate choice of reagents and reaction conditions is grounded in established principles of organic synthesis, ensuring high yields and purity of the target compounds.
The versatility of the bromo-substituent in the aniline intermediate opens avenues for further molecular diversification through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[3] This allows for the introduction of a wide range of aryl, heteroaryl, or amino moieties, enabling the fine-tuning of the physicochemical and biological properties of the final agrochemical. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of novel coupling partners to expand the chemical space of potent agrochemicals derived from this invaluable intermediate.
References
Unlocking the Synthetic Potential of 3-Bromo-4-fluorobenzotrifluoride: A Guide to Derivatization Protocols
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of starting materials is paramount. 3-Bromo-4-fluorobenzotrifluoride (CAS No. 68322-84-9) has emerged as a highly versatile and valuable building block.[1] Its utility stems from a unique confluence of structural features: a trifluoromethyl group that imparts metabolic stability and modulates electronic properties, a fluorine atom that can influence binding interactions and metabolic pathways, and a strategically positioned bromine atom that serves as a versatile handle for a myriad of chemical transformations.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key derivatization protocols for this important synthetic intermediate, grounded in mechanistic understanding and practical application.
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the lipophilicity and metabolic stability of drug candidates. The fluorine substituent further alters the electronic nature of the aromatic ring, making this scaffold an attractive starting point for the synthesis of novel bioactive compounds and advanced materials.[1] The bromine atom, being an excellent leaving group in transition metal-catalyzed cross-coupling reactions, is the primary site for derivatization.
This document will detail several powerful catalytic and classical methods for the derivatization of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Ullmann condensation, nucleophilic aromatic substitution (SNAr), and Grignard reagent formation. Each section will provide not only a step-by-step protocol but also the underlying mechanistic rationale to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Safety Precautions and Handling
Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound and the reagents used in its derivatization.
This compound:
-
Hazards: Causes severe skin burns and eye damage. May be corrosive to metals. It is a combustible liquid.[3][4][5]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of vapors and contact with skin and eyes.[3][4] Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][4]
Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in the following protocols.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the derivatization of aryl halides like this compound. The electron-withdrawing nature of the trifluoromethyl and fluorine groups can influence the reactivity of the C-Br bond, making the choice of catalyst, ligand, and reaction conditions critical for success.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[6] The reaction of this compound with a variety of boronic acids or their esters provides access to a diverse range of derivatives.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Recommendation |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Ligand | (if using PdCl₂) dppf |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-100 °C |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (8 mL) and water (2 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, which is a common transformation in the synthesis of pharmaceuticals.[9]
Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[8][10] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Recommendation |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or RuPhos |
| Base | NaOt-Bu or K₃PO₄ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand such as XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is instrumental in synthesizing arylalkynes, which are valuable intermediates in organic synthesis and building blocks for conjugated materials.
Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[13] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[13] Reductive elimination then yields the final product. Copper-free versions of the Sonogashira coupling have also been developed.[14]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent/Parameter | Recommendation |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Then, add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
Ullmann Condensation: A Classic C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds, typically between an aryl halide and an alcohol, phenol, or amine.[15] While often requiring harsher conditions than palladium-catalyzed methods, modern advancements with ligands have made it a more viable option.[16]
Mechanistic Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide.[15] The reaction likely proceeds through an oxidative addition-reductive elimination pathway on the copper center.
Protocol: Ullmann Condensation of this compound with Phenol
| Reagent/Parameter | Recommendation |
| Catalyst | CuI or Cu₂O |
| Ligand | 1,10-Phenanthroline or L-Proline |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or DMSO |
| Temperature | 100-150 °C |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), phenol (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (3 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter. Wash the organic layer with aqueous ammonia solution, water, and brine. Dry and concentrate.
-
Purification: Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group on this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile can displace the fluorine atom, as the C-F bond is more polarized and the fluorine is a better leaving group in SNAr reactions than bromine under certain conditions.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The leaving group then departs, restoring the aromaticity of the ring. The rate-determining step is typically the formation of the Meisenheimer complex.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: SNAr Reaction of this compound with Sodium Methoxide
| Reagent/Parameter | Recommendation |
| Nucleophile | Sodium Methoxide (NaOMe) |
| Solvent | Methanol (MeOH) or DMF |
| Temperature | 60-100 °C |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL), add sodium methoxide (1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction by GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Organometallic Transformations: Grignard Reagent Formation
The bromine atom of this compound can be converted into a Grignard reagent, which is a powerful carbon nucleophile that can react with a wide variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.[18][19]
Mechanistic Rationale: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond.[18] This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF. The presence of electron-withdrawing groups can sometimes make Grignard formation challenging, and activation of the magnesium may be necessary.[18]
Protocol: Formation and Reaction of the Grignard Reagent from this compound with Benzaldehyde
| Reagent/Parameter | Recommendation |
| Metal | Magnesium turnings |
| Solvent | Anhydrous THF |
| Initiator | A small crystal of iodine or 1,2-dibromoethane |
| Temperature | Room temperature to reflux |
Step-by-Step Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 mmol, 1.2 equiv.) and a small crystal of iodine in a three-neck flask equipped with a reflux condenser and a dropping funnel. Gently warm the flask until the iodine sublimes.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion of a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF from the dropping funnel. The reaction should start, as indicated by a color change and gentle reflux.
-
Grignard Formation: Add the remaining solution of this compound dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of benzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash with brine, dry, and concentrate.
-
Purification: Purify the resulting alcohol by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of complex molecules. The protocols detailed in this guide provide a solid foundation for its derivatization through modern and classical synthetic methods. A thorough understanding of the underlying reaction mechanisms is key to troubleshooting and optimizing these transformations for the specific needs of a research program. As with any chemical synthesis, careful attention to safety and reaction conditions is paramount for successful and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound 96 68322-84-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Utility of 3-Bromo-4-fluorobenzotrifluoride in Advanced Materials Science
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-4-fluorobenzotrifluoride (CAS No. 68322-84-9) in the field of advanced materials science. This versatile fluorinated aromatic compound serves as a critical building block for high-performance polymers and functional organic molecules.[1] Its unique trifunctional nature—a reactive bromine atom for cross-coupling, an electron-withdrawing trifluoromethyl group (-CF3), and a fluorine atom—allows for precise tuning of material properties.[1][2] This guide details its physicochemical properties, safety protocols, and its application in the synthesis of advanced polymers like fluorinated poly(arylene ether)s and conjugated systems for organic electronics. Step-by-step, field-proven protocols for polymerization and small molecule synthesis are provided, supported by mechanistic insights and characterization workflows.
Introduction: The Strategic Advantage of Fluorination
The incorporation of fluorine and trifluoromethyl groups into organic structures imparts a unique and highly desirable set of properties, including enhanced thermal stability, chemical inertness, low surface energy, and specific electronic characteristics.[3][4] this compound is an exemplary precursor that leverages these benefits. The bromine atom acts as a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The -CF3 group, a strong electron-withdrawing moiety, and the adjacent fluorine atom modulate the electronic properties of the aromatic ring, influencing reactivity and the ultimate performance of the resulting materials.[1] These features make it an invaluable intermediate for materials used in harsh environments, such as aerospace components and specialty coatings, as well as in the fabrication of organic electronic devices.[3][5]
Physicochemical Properties & Safety Protocols
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 68322-84-9 | [6] |
| Molecular Formula | C₇H₃BrF₄ | [6][7] |
| Molecular Weight | 243.00 g/mol | [6][8] |
| Appearance | Colorless to light yellow clear liquid | [5][8] |
| Boiling Point | 60 °C @ 35 mmHg; ~148-149 °C @ 760 mmHg | [5][8] |
| Density | ~1.706 - 1.72 g/mL at 25 °C | [5][8] |
| Refractive Index | n20/D ~1.459 - 1.46 | [5][8] |
| Flash Point | ~71.7 °C (161 °F) | [8] |
Safety & Handling Protocol
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
-
Hazard Identification: Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[6] It is also a combustible liquid.[7][8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a flame-retardant lab coat.[9]
-
Handling: Avoid breathing vapors, mist, or gas.[9] Keep away from open flames, hot surfaces, and sources of ignition.[7][9] Use in a well-ventilated area or under local exhaust ventilation.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep containers tightly closed.[7][9] Recommended storage temperature is often between 2-8 °C to maintain long-term stability.[5][8]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.
Application in High-Performance Polymer Synthesis
The unique structure of this compound makes it an excellent monomer for producing fluorinated polymers with superior performance characteristics, such as high thermal stability, chemical resistance, and low dielectric constants.[10][11]
Synthesis of Fluorinated Poly(arylene ether)s (PAEs)
Rationale & Expertise: Fluorinated PAEs are sought after for applications in microelectronics and aerospace due to their excellent dielectric properties and thermal stability.[10] The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this context, the fluorine atom on the monomer is activated by the strongly electron-withdrawing -CF3 group, making it susceptible to displacement by a phenoxide nucleophile. The bromine atom remains intact for potential post-polymerization modification.
Protocol 1: Synthesis of a Fluorinated PAE via SNAr Polymerization
This protocol describes the reaction of this compound with a bisphenol, such as 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP), to form a high-molecular-weight polymer.
-
Reagents & Materials:
-
This compound (1.0 equiv.)
-
4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP) (1.0 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried (2.2 equiv.)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and an inert gas inlet/outlet.
-
Heating mantle with temperature controller.
-
-
Procedure:
-
Setup: To the oven-dried three-neck flask, add TFBP (1.0 equiv.), K₂CO₃ (2.2 equiv.), DMAc (to achieve ~15-20% solids concentration), and toluene (half the volume of DMAc).
-
Azeotropic Dehydration: Fit the Dean-Stark trap and condenser. Heat the mixture to reflux (~140 °C) under a steady flow of argon for 3-4 hours to azeotropically remove water formed during the in-situ generation of the potassium phenoxide salt.[12] The removal of water is critical to prevent side reactions and achieve high molecular weight.
-
Monomer Addition: After dehydration, slowly drain the toluene from the Dean-Stark trap. Cool the reaction mixture to approximately 60-70 °C. Add this compound (1.0 equiv.) to the flask via syringe.
-
Polymerization: Increase the temperature to 150-160 °C and maintain for 12-24 hours. The viscosity of the solution will increase significantly as the polymer chain grows. The reaction can be monitored by observing this viscosity change or by taking aliquots for Gel Permeation Chromatography (GPC) analysis.
-
Work-up & Precipitation: Cool the viscous solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of vigorously stirring methanol to precipitate the polymer.
-
Purification: Filter the fibrous polymer precipitate. Wash thoroughly with methanol and then deionized water to remove residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Synthesis of Conjugated Polymers for Organic Electronics
Rationale & Expertise: this compound is a valuable building block for conjugated polymers used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electron-withdrawing nature of the -CF3 and -F substituents helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which can improve electron injection and transport properties—critical for efficient OLED devices. The bromine atom serves as the key reactive site for palladium-catalyzed cross-coupling reactions.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling Polymerization
This protocol outlines a general procedure for copolymerizing this compound with an aromatic diboronic acid or ester, such as fluorene-2,7-diboronic acid bis(pinacol) ester.
-
Reagents & Materials:
-
This compound (1.0 equiv.)
-
Aromatic diboronic acid or ester (e.g., Fluorene-2,7-diboronic acid bis(pinacol) ester) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos) (1-3 mol%)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (3.0 equiv.)
-
Solvent: Anhydrous Toluene and/or Tetrahydrofuran (THF)
-
Phase Transfer Catalyst (e.g., Aliquat 336), if using an aqueous base solution.
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Schlenk flask or three-neck flask with condenser and inert gas inlet/outlet.
-
Magnetic stirrer and heating plate.
-
-
Procedure:
-
Setup: To the oven-dried flask under an inert atmosphere, add this compound (1.0 equiv.), the diboronic ester (1.0 equiv.), the base (3.0 equiv.), and the palladium catalyst/ligand (1-3 mol%).[13][14]
-
Solvent Addition: Add the anhydrous solvent(s) via cannula or syringe. If using a biphasic system (e.g., Toluene/water), add the phase transfer catalyst.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble with argon for 20-30 minutes to thoroughly remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere.[13] Reaction progress can be monitored by GPC.
-
End-Capping: To control molecular weight and improve stability, the polymerization can be terminated by adding a small amount of a monofunctional aryl halide (e.g., bromobenzene) or arylboronic acid (e.g., phenylboronic acid) and stirring for another 2-4 hours.
-
Work-up & Precipitation: Cool the reaction to room temperature. Dilute with toluene or chloroform and wash with water and brine. Precipitate the polymer by adding the organic solution to a non-solvent like methanol or hexane.
-
Purification: The crude polymer often contains residual catalyst. Further purification using Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane, chloroform) is highly recommended to obtain a material suitable for electronic device fabrication.
-
Drying: Dry the purified polymer under vacuum.
-
Visualization of Key Workflows
Molecular Structure and Reactive Sites
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Application Note & Protocol: Regioselective Bromination of p-Fluorobenzotrifluoride
Abstract and Introduction
The synthesis of halogenated benzotrifluorides is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] These compounds serve as versatile building blocks, with the trifluoromethyl group enhancing properties like metabolic stability and lipophilicity in target molecules.[2] This application note provides a comprehensive, field-proven protocol for the regioselective bromination of p-fluorobenzotrifluoride to yield 3-bromo-4-fluorobenzotrifluoride.
The core of this process is an electrophilic aromatic substitution (SEAr) reaction.[3] However, the p-fluorobenzotrifluoride ring is significantly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group.[3] Consequently, forcing conditions, including the use of a strong acid medium and a catalyst, are necessary to achieve efficient bromination. This guide explains the mechanistic rationale behind the procedural steps and outlines a robust, safe, and reproducible experimental workflow suitable for research and development laboratories.
Scientific Rationale and Mechanism
The bromination of p-fluorobenzotrifluoride is a classic example of electrophilic aromatic substitution on a deactivated ring system. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[3]
-
Activation of Bromine: In the presence of a strong acid like fuming sulfuric acid (oleum) and/or a Lewis acid catalyst (e.g., FeBr₃), the bromine molecule (Br₂) is polarized, generating a highly electrophilic bromine species (Br⁺) or a complex that functions as a Br⁺ synthon.[3][4] This step is crucial for the electrophile to be potent enough to attack the electron-deficient aromatic ring.[5]
-
Regioselectivity: The regiochemical outcome of the substitution is dictated by the directing effects of the existing substituents:
-
Fluorine (-F): An ortho-, para-director and an activating group (via resonance) but deactivating overall (via induction).
-
Trifluoromethyl (-CF₃): A strong deactivating group and a meta-director.
-
The combined influence of these groups directs the incoming electrophile (Br⁺) to the position that is ortho to the fluorine atom and meta to the trifluoromethyl group. This leads to the preferential formation of the this compound isomer.
Mandatory Safety and Handling Protocols
This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
Liquid Bromine (Br₂): EXTREMELY TOXIC, HIGHLY CORROSIVE, and a strong oxidizing agent.[6] Causes severe burns upon skin contact and is fatal if inhaled.[7]
-
Personal Protective Equipment (PPE): Wear a face shield, chemical splash goggles, a neoprene or butyl rubber apron, and heavy-duty, chemically resistant gloves (fluorinated rubber or nitrile are recommended, but check manufacturer compatibility).[6][7]
-
Spill Response: A neutralizing agent, such as a 1 M solution of sodium thiosulfate (Na₂S₂O₃), must be immediately accessible in the event of a spill.[6]
-
-
Fuming Sulfuric Acid (Oleum, H₂SO₄·SO₃): FATAL IF INHALED, causes severe skin burns and eye damage, and reacts violently with water.[8]
-
PPE: Full acid-resistant PPE is required, including a face shield, goggles, acid-resistant gloves (butyl rubber), and a lab coat.
-
Handling: Add reagents slowly and cautiously. Never add water to oleum.
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be directly accessible. All personnel must be trained on the specific hazards and emergency procedures.[9]
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example | CAS Number |
| p-Fluorobenzotrifluoride | ≥99% | Sigma-Aldrich | 402-44-8 |
| Bromine | ≥99.5% | Sigma-Aldrich | 7726-95-6 |
| Fuming Sulfuric Acid (20% SO₃) | Reagent Grade | Sigma-Aldrich | 8014-95-7 |
| Iron (III) Bromide, anhydrous | ≥98% | Sigma-Aldrich | 10031-26-2 |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |
| Sodium Bisulfite (NaHSO₃) | ACS Grade | VWR | 7631-90-5 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | VWR | 7487-88-9 |
| Ice (from deionized water) | - | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a PTFE-coated paddle
-
Thermometer with a ground glass joint adapter
-
100 mL pressure-equalizing dropping funnel
-
Reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution)
-
Heating mantle with a temperature controller
-
Separatory funnel (1 L)
-
Standard laboratory glassware (beakers, flasks)
-
Rotary evaporator
-
Vacuum distillation apparatus
Detailed Experimental Protocol
This protocol is based on established principles of electrophilic aromatic substitution for deactivated arenes.[10][11][12]
5.1 Reaction Setup
-
Assemble the 500 mL three-neck flask with the mechanical stirrer, thermometer, and reflux condenser in a chemical fume hood. Ensure all glassware is dry.
-
Connect the top of the condenser to a gas scrubber containing 1 M sodium thiosulfate to neutralize any evolved HBr gas and bromine vapors.
-
Charge the flask with p-fluorobenzotrifluoride (82.0 g, 0.5 mol) and anhydrous Iron (III) Bromide (2.9 g, 0.01 mol) .
-
Begin stirring the mixture to ensure the catalyst is dispersed.
5.2 Reagent Addition
-
In a separate, dry beaker inside the fume hood, carefully measure liquid bromine (88.0 g, 0.55 mol, 28.2 mL) .
-
Transfer the bromine to the pressure-equalizing dropping funnel.
-
Begin adding the bromine dropwise to the stirred reaction mixture. The reaction is exothermic; maintain the internal temperature between 50-55°C using a water bath for cooling if necessary. The addition should take approximately 1 hour.[10]
-
After the addition is complete, maintain the reaction mixture at 55°C with stirring for an additional 5 hours to ensure the reaction goes to completion.[10] Monitor the reaction progress by GC-MS if desired.
5.3 Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a 2 L beaker containing approximately 500 g of crushed ice.
-
CAUTIOUSLY pour the dark reaction mixture slowly onto the ice with vigorous stirring. This step is highly exothermic and will generate fumes. Perform this in the back of the fume hood.
-
The mixture will separate into two layers. Transfer the entire contents to a 1 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL) .
-
Combine all organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
100 mL of saturated aqueous sodium bisulfite (NaHSO₃) solution to remove unreacted bromine (wash until the organic layer is no longer orange/brown).
-
100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
100 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) , filter, and concentrate the solvent using a rotary evaporator.
5.4 Purification
-
The resulting crude oil is purified by vacuum distillation .
-
Collect the fraction boiling at approximately 160-165°C (literature boiling point for a similar isomer is 161-162°C[13]). This should yield this compound as a colorless to light yellow liquid.
Data Summary and Expected Results
| Parameter | Value | Notes |
| p-Fluorobenzotrifluoride | 82.0 g (0.5 mol) | Limiting Reagent |
| Bromine | 88.0 g (0.55 mol) | 1.1 equivalents to ensure complete reaction. |
| Iron (III) Bromide | 2.9 g (0.01 mol) | 2 mol% catalyst loading. |
| Reaction Temperature | 50-55 °C | Control exotherm during addition; maintain for reaction duration.[10] |
| Reaction Time | ~6 hours total | 1 hour for addition, 5 hours for reaction.[10] |
| Expected Yield | 97-110 g (80-90%) | Yields are dependent on precise control of conditions and purification. |
| Product Appearance | Colorless to pale yellow liquid | |
| Product Boiling Point | ~160-165 °C (at atmospheric pressure) | [13] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. rcilabscan.com [rcilabscan.com]
- 9. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 10. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
- 13. 2-Bromo-4-fluorobenzotrifluoride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for 3-Bromo-4-fluorobenzotrifluoride as a Versatile Intermediate in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-4-fluorobenzotrifluoride
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups is a cornerstone for designing high-performance specialty chemicals, including pharmaceuticals and agrochemicals.[1] this compound has emerged as a pivotal building block, offering a unique trifecta of reactive sites on a stable aromatic scaffold. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring.[1][2] This group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a highly desirable feature in drug design.[3][4][5][6][7] The fluorine atom further modulates the electronic environment, while the bromine atom serves as a versatile synthetic handle for a multitude of cross-coupling reactions.[1][8] This combination of features makes this compound an invaluable intermediate for the construction of complex molecular architectures.[1]
This guide provides detailed application notes and adaptable protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of specialty chemicals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 68322-84-9 | [1][8][9][10][11] |
| Molecular Formula | C₇H₃BrF₄ | [1][8][9][10][11] |
| Molecular Weight | 243.00 g/mol | [8][9][11] |
| Appearance | Colorless to light orange to yellow clear liquid | [8][10] |
| Boiling Point | 60 °C at 35 mmHg | [8] |
| Density | 1.72 g/mL | [8] |
| Refractive Index | n20/D 1.46 | [8] |
Safety and Handling: this compound is classified as a hazardous substance. It is a combustible liquid that causes skin irritation and serious eye irritation.[9] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[8][12] For detailed safety information, always consult the Safety Data Sheet (SDS).[12][13]
Core Applications in Cross-Coupling Reactions
The bromine atom at the 3-position of this compound is the primary site for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For an electron-deficient aryl bromide like this compound, a catalyst system that promotes efficient oxidative addition is desirable. The use of bulky, electron-rich phosphine ligands can enhance the catalytic activity.[4] The base plays a crucial role in the transmetalation step, and the choice of base can influence the reaction rate and yield.[14]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous toluene and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the anhydrous toluene and degassed water.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, another critical functional group in pharmaceuticals and materials science.[3][15] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[15][16]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, phosphine ligand, and base.[15][17] For electron-deficient aryl halides, specialized ligands that facilitate reductive elimination are often employed.[13][18] The choice of base is also critical and should be strong enough to deprotonate the amine without causing unwanted side reactions.[16]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with this compound, the amine, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[19] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[19][20]
The Sonogashira reaction is generally tolerant of a wide range of functional groups.[3] The use of an amine as both the base and, in some cases, the solvent is common.[10] Care must be taken to exclude oxygen from the reaction to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[19]
Caption: General workflow for a Sonogashira coupling reaction.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in the Synthesis of Bicalutamide Analogues
Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[1][8][11][21] The synthesis of bicalutamide and its analogues often involves the construction of a complex diarylpropionamide structure.[9][11] While the classical synthesis of bicalutamide starts from 4-cyano-3-(trifluoromethyl)aniline, this compound can serve as a versatile starting material for the synthesis of novel analogues by first introducing a cyano group via nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction, followed by reduction of a nitro group if introduced, or through a multi-step sequence involving other transformations.
A plausible synthetic route to a key intermediate for bicalutamide analogues starting from this compound could involve a Buchwald-Hartwig amination to introduce an amino group, followed by further functionalization. For instance, coupling with an appropriate amine could be the first step in building the core structure. The subsequent steps would involve reactions such as acylation and sulfoxidation to complete the synthesis of the final analogue.[9][11]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of specialty chemicals. Its unique combination of a trifluoromethyl group, a fluorine atom, and a reactive bromine atom allows for the strategic construction of complex molecules with desirable properties for applications in pharmaceuticals, agrochemicals, and materials science. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust toolkit for researchers to leverage the full potential of this important building block.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. kbfi.ee [kbfi.ee]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. [PDF] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | Semantic Scholar [semanticscholar.org]
- 8. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 9. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. US20080177109A1 - Novel Process for Preparation of Bicalutamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 3-Bromo-4-fluorobenzotrifluoride Derivatives
Welcome to the technical support center dedicated to enhancing your synthetic success with 3-Bromo-4-fluorobenzotrifluoride. This versatile building block is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by its trifluoromethyl and halogen substituents.[1][2] The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, enhances metabolic stability and lipophilicity, while the bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1]
This guide is structured to provide direct, actionable solutions to common challenges encountered during the derivatization of this substrate. We will delve into the causality behind experimental choices to empower you with a robust understanding for troubleshooting and optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing explanations and step-by-step solutions.
Q1: My Suzuki-Miyaura coupling reaction with a boronic acid is showing low to no conversion. What are the likely causes and how can I fix it?
Low conversion in Suzuki-Miyaura couplings is a frequent issue stemming from several potential sources. The electron-withdrawing nature of the trifluoromethyl group on the this compound ring makes the C-Br bond highly susceptible to oxidative addition, which is generally favorable. Therefore, issues often lie with the catalyst, base, or reagents.
Causality & Solutions:
-
Inactive Palladium Catalyst: The Pd(0) active species may not be generating efficiently or is being poisoned.
-
Solution: Use a fresh source of palladium precursor. Ensure your reaction is thoroughly deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst. Perform at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles.
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[3]
-
Solution: For an electron-deficient substrate like this, an electron-rich, sterically hindered phosphine ligand is often optimal. Ligands like SPhos, XPhos, or RuPhos are excellent starting points. Increase the ligand-to-palladium ratio (e.g., 2:1 for monoligated Pd) to prevent catalyst decomposition.
-
-
Ineffective Base or Poor Solubility: The base is crucial for the transmetalation step, forming the boronate species that transfers its organic group to the palladium center.[4] If the base is too weak, insoluble, or sterically hindered, this step will be slow.
-
Solution: Use a strong, yet soluble base. Aqueous K₂CO₃ or K₃PO₄ are robust choices. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. Ensure vigorous stirring to overcome phase-transfer limitations if using a biphasic system.
-
-
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive anhydride trimers (boroxines), especially if stored improperly or in the presence of water and heat.
-
Solution: Use fresh, high-purity boronic acid. If in doubt, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Reliable sources of Pd(0) upon reduction. |
| Ligand | SPhos or XPhos (2-4 mol%) | Electron-rich, bulky ligands that promote oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Strong bases that facilitate the transmetalation step.[4] |
| Solvent | Toluene, 1,4-Dioxane, or THF (often with water) | Aprotic solvents are standard; water can accelerate the reaction.[4] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the catalytic cycle without promoting side reactions. |
Q2: My Buchwald-Hartwig amination is giving low yields and I'm recovering starting material. What should I troubleshoot?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is highly sensitive to the interplay between the catalyst, ligand, base, and substrate.[6][7]
Causality & Solutions:
-
Steric Hindrance: The amine coupling partner may be too bulky, hindering its coordination to the palladium center.
-
Solution: Switch to a ligand with a wider bite angle or greater steric bulk, such as a Josiphos-type ligand or a bulky biarylphosphine like BrettPhos. These ligands create a more open coordination sphere around the palladium, facilitating the approach of a hindered amine.
-
-
Incorrect Base Choice: The pKa of the amine is critical. A base that is too weak will not deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[8] A base that is too strong, like an alkoxide, can react with the aryl halide or other functional groups.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amines. For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.
-
-
Catalyst Inhibition by the Amine: Some amines, particularly primary amines, can coordinate too strongly to the palladium center, forming stable off-cycle complexes and inhibiting catalysis.
-
Solution: Employ a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). Alternatively, using a pre-formed palladium-ligand complex (precatalyst) can ensure a more controlled initiation and prevent the formation of inhibitory species.
-
Visualization: Troubleshooting Workflow for Low-Yield Couplings
A logical decision tree for addressing low conversion in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound such a valuable building block?
The utility of this compound stems from the synergistic effects of its substituents. The trifluoromethyl (-CF3) group is a key pharmacophore that can increase a molecule's metabolic stability by blocking sites of oxidation, and it enhances lipophilicity, which can improve cell membrane permeability.[1] The bromine atom is a highly reliable synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the straightforward construction of complex molecular architectures.[1] The fluorine atom further modulates the electronic properties of the ring.
Q2: I am considering a reaction that could potentially react with the C-F bond. How does its reactivity compare to the C-Br bond?
Under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Heck), the C-Br bond is vastly more reactive than the C-F bond. The bond dissociation energy of a C-F bond on an aromatic ring is significantly higher than that of a C-Br bond, making oxidative addition to the C-F bond kinetically prohibitive with most Pd(0) catalysts. You can confidently target the C-Br bond for selective functionalization while leaving the C-F bond intact.
Q3: What are the most critical safety precautions for handling this compound?
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[9][10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Avoid inhalation of vapors and direct contact with skin and eyes.[9] In case of fire, use carbon dioxide, dry chemical, or foam extinguishers.[9]
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
A simplified representation of the key steps in C-N bond formation.
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
Purification techniques for 3-Bromo-4-fluorobenzotrifluoride
Technical Support Center: 3-Bromo-4-fluorobenzotrifluoride
Welcome to the dedicated technical support guide for this compound (CAS No. 68322-84-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. Here, we move beyond simple protocols to provide in-depth, field-tested insights into purification strategies, troubleshooting common issues, and answering frequently asked questions. Our goal is to empower you to achieve the highest possible purity for your critical applications.
Section 1: Compound Overview and Key Physicochemical Properties
This compound is a halogenated aromatic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifluoromethyl group and halogen substituents create a unique electronic profile, making it a valuable precursor for complex molecular architectures.[2] However, these same features can present specific challenges during purification. A thorough understanding of its physical properties is the first step toward designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrF₄ | [1][3] |
| Molecular Weight | 243.00 g/mol | [3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 148-149 °C (at 760 mmHg) | [4] |
| 60 °C (at 35 mmHg) | [1] | |
| Density | ~1.706 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | ~1.459 | |
| Storage Temperature | 2 - 8 °C | [1] |
Section 2: Understanding Potential Impurities
Effective purification begins with knowing what you are trying to remove. The most common impurities in this compound originate from its synthesis, which is typically achieved via the electrophilic bromination of 4-fluorobenzotrifluoride.[2]
-
Unreacted Starting Material (4-Fluorobenzotrifluoride): Due to its lower boiling point (~102 °C), this is often removable by careful fractional distillation.
-
Positional Isomers: The formation of other isomers, though often minor due to directing effects, can occur. These isomers typically have very similar boiling points, making them the most challenging impurity to remove by distillation alone.
-
Di-brominated Byproducts: Over-bromination can lead to heavier impurities that will remain in the distillation pot.
-
Residual Catalyst and Acid: Lewis acids (e.g., FeBr₃) or strong acids from the reaction must be quenched and removed during an aqueous workup to prevent product degradation during heating.[2][4]
Section 3: Recommended Purification Protocols
A multi-step approach is typically required to achieve high purity (>99%). The general workflow involves an initial wash to remove crude impurities, followed by a primary purification technique like distillation, and an optional polishing step like chromatography for ultra-pure material.
Protocol 1: Aqueous Workup (Pre-Purification)
This essential first step neutralizes acidic residues and removes water-soluble impurities.
-
Transfer the crude reaction mixture to a separatory funnel.
-
If a non-aqueous solvent was used in the reaction, dilute the mixture with a water-immiscible solvent like dichloromethane or ethyl acetate to ensure density differences for separation.
-
Acid Wash: Wash the organic layer with 1M HCl (1 x 0.5 volume) to remove any basic organic impurities.
-
Base Wash: Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 0.5 volume) until gas evolution ceases, followed by a 10% sodium hydroxide (NaOH) solution wash.[4] This neutralizes the acidic catalyst and any acidic byproducts.
-
Reductant Wash (Optional): If the organic layer has a persistent orange or brown color from residual bromine, wash with a 10% sodium bisulfite (NaHSO₃) solution until the color fades.
-
Brine Wash: Wash with a saturated NaCl solution (1 x 0.5 volume) to remove the bulk of the water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Fractional Vacuum Distillation (Primary Purification)
Given the compound's high atmospheric boiling point, vacuum distillation is the preferred method to prevent thermal degradation and improve separation efficiency.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column (e.g., Raschig rings) for good theoretical plate count. Ensure all glass joints are properly sealed for vacuum. Use a calibrated thermometer with the bulb placed correctly at the vapor takeoff point.
-
Drying: Ensure the crude, washed product is thoroughly dry. Water will interfere with achieving a stable vacuum and can co-distill.
-
Vacuum Application: Begin by slowly applying vacuum to the system. The compound has a boiling point of 60 °C at 35 mmHg.[1] Adjust your vacuum and heating mantle temperature accordingly.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction. This will contain any residual solvent and the lower-boiling starting material (4-fluorobenzotrifluoride).
-
Main Fraction: Once the vapor temperature stabilizes at the expected boiling point for your vacuum level, switch to a new receiving flask and collect the main product fraction. The liquid should be clear and colorless.
-
End-run: As the distillation nears completion, the temperature may fluctuate or rise. Stop collection to avoid distilling higher-boiling impurities.
-
-
Analysis: Analyze all fractions by GC to assess purity and determine which to combine.
Section 4: Troubleshooting Guide (Q&A Format)
Q: My final product has a persistent yellow or brown tint, even after distillation. What is the cause and how can I fix it?
A: This is almost always due to trace amounts of elemental bromine from the synthesis or minor decomposition products. While an optional sodium bisulfite wash during the workup (Protocol 1, Step 5) is the best preventative measure, you can also treat the distilled, colored product. Dissolve the material in a minimal amount of a non-polar solvent (e.g., hexane), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through a pad of celite. Remove the solvent under reduced pressure. Use charcoal sparingly, as it can adsorb your product and reduce yield.
Q: My GC analysis shows an impurity with a nearly identical retention time to my product. I suspect it's a positional isomer. How can I separate them?
A: This is a classic purification challenge. Fractional distillation is unlikely to resolve compounds with very close boiling points. The best approach is preparative column chromatography.
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase: this compound is relatively non-polar. Start with a non-polar eluent system, such as 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 99:1 Hexanes:EtOAc). The slight polarity difference between isomers can often be exploited for separation.
-
Technique: Use a long column for better resolution and collect many small fractions. Analyze fractions by TLC or GC to identify the pure product.
Q: I'm experiencing pressure drops and inconsistent boiling during vacuum distillation. What's wrong?
A: This is typically caused by one of two issues:
-
Water Contamination: The presence of water in your crude product will disrupt the vacuum as it boils off at a different rate. Ensure your product is completely dry after the workup step by using an effective drying agent and sufficient drying time.
-
System Leaks: Even a small leak in a glass joint or tubing connection will prevent the system from maintaining a stable, low pressure. Check all connections, re-grease joints if necessary, and ensure your vacuum pump is in good working order.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2 - 8 °C is recommended.[1]
Q2: What personal protective equipment (PPE) should I use when handling this compound? A2: Always consult the latest Safety Data Sheet (SDS) for comprehensive information.[5][6] Standard PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] Work should be performed in a chemical fume hood to avoid inhalation of vapors.[5]
Q3: How do I dispose of waste generated during purification? A3: All waste, including aqueous washes and distillation residues, should be treated as hazardous chemical waste. Collect it in a properly labeled, sealed container for disposal by your institution's environmental health and safety department according to local regulations.[5]
Q4: What is the best analytical method to confirm the purity of the final product? A4: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the industry standard for assessing the purity of volatile compounds like this one.[1] ¹H and ¹⁹F NMR spectroscopy are also essential for confirming the structural identity and isomeric purity of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 3. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 68322-84-9 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Stability of 3-Bromo-4-fluorobenzotrifluoride under acidic or basic conditions
Welcome to the technical support hub for 3-Bromo-4-fluorobenzotrifluoride (CAS No. 68322-84-9). This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile fluorinated intermediate. Here, we address common and complex questions regarding its stability, handling, and reactivity under various experimental conditions, providing expert insights to ensure the success and integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under typical laboratory conditions?
A: this compound is a relatively stable compound under standard storage conditions.[1] It is a combustible liquid but possesses a fairly high flash point of approximately 71.7°C (161.1°F), minimizing risks at ambient temperatures.[2][3] However, its stability can be compromised by exposure to strong oxidizing agents, high heat, sparks, and open flames.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, with some suppliers suggesting temperatures between 0-10°C to maintain optimal stability.[2][4]
Q2: How do the electron-withdrawing groups on the aromatic ring affect the compound's general reactivity?
A: The aromatic ring of this compound is substituted with three powerful electron-withdrawing groups: a bromine atom, a fluorine atom, and a trifluoromethyl (-CF₃) group.[5] The potent inductive effect of the -CF₃ group, combined with the electronegativity of the halogens, significantly deactivates the ring towards electrophilic aromatic substitution.[6] Conversely, this electron-deficient nature makes the compound susceptible to nucleophilic aromatic substitution (SNAr), particularly at the bromine-substituted carbon, which serves as a versatile synthetic handle for introducing new functional groups.[5][6]
Q3: Is the trifluoromethyl (-CF₃) group stable under acidic or basic conditions?
A: The trifluoromethyl group is renowned for its high stability and is generally inert under many reaction conditions, including exposure to moderate acids and bases.[6] This stability is a key feature that makes benzotrifluoride derivatives valuable in multi-step syntheses.[7] However, extreme conditions can lead to degradation. Some studies have shown that substituted benzotrifluorides can undergo photochemical C-F bond hydrolysis to form benzoic acids under UV irradiation in aqueous environments.[8][9] While direct hydrolysis of the -CF₃ group under typical acidic or basic conditions is not a common issue, prolonged exposure to very strong acids or bases at elevated temperatures could potentially lead to slow degradation.[10]
Troubleshooting Guide: Stability Under Reaction Conditions
This section provides in-depth guidance on specific experimental challenges related to the stability of this compound.
Scenario 1: Unexpected Side Product Formation in a Base-Catalyzed Reaction
Question: I am performing a reaction using this compound with a strong base (e.g., NaOH, KOH) at elevated temperatures and observing a significant amount of an unexpected polar impurity. What could be happening?
Plausible Cause & Mechanistic Explanation: Under strongly basic conditions (pH > 10) and heat, the C-Br bond is susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.[6] The electron-withdrawing nature of the adjacent -CF₃ and -F groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The hydroxide ion attacks the carbon bearing the bromine atom, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the bromide ion yields 3-hydroxy-4-fluorobenzotrifluoride. This phenolic product is significantly more polar than the starting material, which would explain the appearance of a new polar spot on TLC or a new peak in your HPLC analysis.
Workflow for Diagnosis and Resolution ```dot graph TD { A[Start: Unexpected polar impurity observed] --> B{Reaction Conditions Check}; B --> C{Is a strong base (e.g., NaOH, KOH) used?}; C -- Yes --> D{Is the reaction heated?}; D -- Yes --> E[Hypothesis: Hydrolysis of C-Br bond]; E --> F[Action: Characterize side product (LC-MS, NMR)]; F --> G{Does data confirm 3-hydroxy-4-fluorobenzotrifluoride?}; G -- Yes --> H[Solution: Modify reaction conditions]; H --> I[Option 1: Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)]; H --> J[Option 2: Lower reaction temperature]; H --> K[Option 3: Reduce reaction time]; I --> L[End: Problem Resolved]; J --> L; K --> L; C -- No --> M[Consider other side reactions]; D -- No --> M; G -- No --> M; }
Caption: Deactivating effects of substituents on the ring.
Troubleshooting and Optimization Protocol:
-
Assess Feasibility: Recognize that electrophilic substitution on this substrate is inherently difficult. The primary utility of this molecule lies in transformations at the bromine position, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are highly effective. 2[6][11]. Alternative Synthetic Routes: Instead of forcing a difficult electrophilic substitution, consider an alternative strategy. For example, if you need to introduce a nitro group, it may be more efficient to start with a more activated precursor, perform the nitration, and then introduce the bromo or trifluoromethyl groups.
-
Forced Conditions (Use with Caution): If you must proceed, use a significant excess of a very strong Lewis acid catalyst and a highly reactive electrophile. Monitor the reaction closely for decomposition (e.g., charring, evolution of gas). A high-boiling point solvent may be necessary to reach the required activation energy.
Data Summary Table
| Parameter | Value | Source(s) |
| CAS Number | 68322-84-9 | |
| Molecular Formula | C₇H₃BrF₄ | |
| Molecular Weight | ~243.00 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 148-149 °C (lit.) | |
| Density | ~1.706 g/mL at 25 °C (lit.) | |
| Flash Point | 71.7 °C / 161.1 °F (closed cup) | |
| Storage Conditions | Cool, dry, well-ventilated area. R[1][12]ecommended 0-10°C. | [2][4] |
| Incompatible Materials | Strong oxidizing agents, heat sources. | [1] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 96 68322-84-9 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy this compound | 68322-84-9 [smolecule.com]
- 6. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 3-Bromo-4-fluorobenzotrifluoride
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-bromo-4-fluorobenzotrifluoride in cross-coupling reactions. This guide is designed to provide in-depth, experience-driven insights to help you navigate and troubleshoot common challenges encountered during your synthetic work. The unique electronic properties of this compound, stemming from the strongly electron-withdrawing trifluoromethyl and fluoro groups, make it a valuable but sometimes challenging substrate.[1] This resource will help you diagnose and resolve issues to achieve successful and reproducible outcomes.
Understanding the Substrate: The Chemical Personality of this compound
This compound is an electron-deficient aryl bromide. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the reactivity of the aromatic ring.[1] This electronic deficit generally facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[2] However, this same property can also influence the stability of intermediates and the propensity for certain side reactions. The bromine at the 3-position serves as the primary reactive handle for cross-coupling, being significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-F bond.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low or No Product Yield
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the most likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving this electron-deficient substrate often points to issues with the catalyst system, reaction conditions, or reagent quality.
Core Directive: Facilitating the Catalytic Cycle
The primary challenge is to ensure the efficient turnover of the palladium catalyst. For an electron-deficient substrate like this compound, while oxidative addition is generally favorable, problems can arise in the subsequent transmetalation or reductive elimination steps.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
The Problem: Standard, less electron-rich phosphine ligands (e.g., PPh₃) may not be optimal. While oxidative addition might be fast, these ligands might not sufficiently promote the other steps of the catalytic cycle, leading to catalyst deactivation.
-
The Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are excellent choices for challenging couplings.[2] They accelerate both oxidative addition and reductive elimination. N-heterocyclic carbene (NHC) ligands are also highly effective.[2]
-
-
Base Selection and Solubility:
-
The Problem: The choice and quality of the base are critical. An inappropriate or weak base can lead to inefficient transmetalation. The base's solubility is also a key factor; poor solubility can hinder the reaction.
-
The Solution: Screen stronger bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate for difficult couplings.[2] Grinding the base to a fine powder before use can improve its reactivity and reproducibility.[4] While some water is often beneficial, ensure you are not using an excessive amount which can promote side reactions.[2]
-
-
Solvent and Temperature Optimization:
-
The Problem: The reaction may be too dilute, or the temperature may be insufficient to drive the reaction to completion.
-
The Solution: Aprotic polar solvents like dioxane, THF, or DME, often in a mixture with water, are standard.[4] If solubility is an issue, consider a solvent system like toluene/ethanol/water.[4] While many Suzuki couplings work at elevated temperatures (e.g., 80-100 °C), excessively high temperatures can lead to catalyst decomposition.[5]
-
-
Reagent Purity and Inert Atmosphere:
-
The Problem: Boronic acids can degrade over time, leading to protodeboronation.[2] Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]
-
The Solution: Use fresh, high-purity boronic acid or consider using the more stable pinacol boronate esters.[2] Rigorously degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[5][6]
-
Troubleshooting Flowchart for Low Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields.
Section 2: Side Product Formation
Question 2: I am observing a significant amount of a hydrodehalogenation byproduct (replacement of Br with H) in my cross-coupling reaction. What causes this and how can I suppress it?
Answer:
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, particularly with electron-deficient aryl halides.[7]
Causality: The Source of the Unwanted Hydrogen
This side reaction can be mechanistically complex. The hydrogen atom can originate from various sources, including water, the amine (in Buchwald-Hartwig reactions), or even the phosphine ligand.[7] It often occurs when the catalytic cycle is stalled or when alternative pathways become competitive with the desired cross-coupling.
Mitigation Strategies:
-
Optimize the Catalyst System:
-
The Problem: A suboptimal ligand can lead to unstable palladium intermediates that are more prone to decomposition pathways leading to hydrodehalogenation.
-
The Solution: As with low yield issues, employing bulky, electron-rich ligands can stabilize the catalytic species and promote the desired reductive elimination over side reactions. The choice of ligand can significantly influence the product distribution between coupling and hydrodehalogenation.[7]
-
-
Control the Reaction Environment:
-
The Problem: The presence of excess water or other protic sources can exacerbate the issue.[7]
-
The Solution: While Suzuki reactions often require some water, using rigorously dried solvents for other coupling types (like Sonogashira or Buchwald-Hartwig) can be beneficial. If water is necessary, use the minimum amount required. Ensure the purity of all reagents to eliminate potential sources of hydrogen donors.
-
-
Adjust the Base:
-
The Problem: The base can sometimes act as a hydride source or promote pathways leading to hydrodehalogenation.
-
The Solution: Screening different bases can be effective. For instance, switching from a carbonate to a phosphate base, or vice-versa, can alter the reaction pathway and minimize the side product.
-
Comparative Table: Conditions to Minimize Hydrodehalogenation
| Parameter | Standard Conditions (Prone to Side Reaction) | Optimized Conditions (Suppresses Side Reaction) | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, or other bulky biaryl phosphines | Stabilizes Pd-intermediates, accelerates productive coupling.[2][7] |
| Solvent | Wet/undried solvents | Rigorously dried aprotic solvents (where applicable) | Minimizes extraneous hydrogen sources.[7] |
| Base | K₂CO₃ | Screen K₃PO₄, Cs₂CO₃, or even fluoride bases like CsF | Alters reaction kinetics and can disfavor hydrodehalogenation pathways.[2] |
| Atmosphere | Poorly degassed | Thoroughly inert atmosphere (Ar or N₂) | Prevents oxidative degradation of the catalyst which can lead to off-cycle species.[5] |
Question 3: My Buchwald-Hartwig amination is failing. What are the key parameters to investigate for this specific reaction type with this compound?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] When it fails with a substrate like this compound, the issue often lies in the delicate balance of the catalytic cycle, specifically the formation of the palladium-amido complex and the subsequent reductive elimination.[8]
Key Checkpoints for Buchwald-Hartwig Amination:
-
The Base is Paramount:
-
The Problem: This reaction requires a strong, non-nucleophilic base to deprotonate the amine and form the active palladium-amido intermediate. Weak bases are generally ineffective.
-
The Solution: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the standard choices.[9] Ensure the base is fresh and has been stored under an inert atmosphere, as alkoxides are highly sensitive to moisture.
-
-
Ligand Choice is Crucial:
-
The Problem: The ligand must facilitate the reductive elimination of the C-N bond, which can be a challenging step.
-
The Solution: Highly sterically hindered and electron-rich ligands are required. Josiphos-type ligands or Buchwald's biaryl phosphines (e.g., XPhos, RuPhos) are industry standards for this transformation.[8]
-
-
Solvent Considerations:
-
The Problem: The solvent must be aprotic and capable of solubilizing the reaction components.
-
The Solution: Toluene, dioxane, and THF are commonly used.[10] Ensure the solvent is anhydrous.
-
Experimental Protocol: A Starting Point for Optimization
-
To a dry Schlenk flask under argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Regioselectivity in the Synthesis of 3-Bromo-4-fluorobenzotrifluoride Derivatives
Welcome to the technical support center for the synthesis of 3-Bromo-4-fluorobenzotrifluoride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your synthetic outcomes, with a primary focus on mastering regioselectivity.
Section 1: The Science of Regioselectivity
Q: Why is the electrophilic bromination of 4-fluorobenzotrifluoride so highly selective for the 3-position?
A: The remarkable regioselectivity observed in this reaction is a textbook example of synergistic directing effects in electrophilic aromatic substitution. The outcome is governed by the electronic properties of the two substituents already on the aromatic ring: the fluorine atom and the trifluoromethyl group.
-
The Trifluoromethyl (-CF₃) Group: This group is powerfully electron-withdrawing due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[1] This effect deactivates the entire aromatic ring towards electrophilic attack. The -CF₃ group is a strong meta-director because substitution at the meta position (C3 and C5) avoids placing the positive charge of the reaction intermediate (the Wheland intermediate or sigma complex) on the carbon atom directly attached to the electron-withdrawing CF₃ group, which would be highly destabilizing.[1][2]
-
The Fluorine (-F) Group: As a halogen, fluorine exhibits a dual electronic effect. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity, which deactivates the ring.[3] However, it can also donate electron density into the ring through resonance (+M or mesomeric effect) via its lone pairs. This resonance effect is dominant in directing the incoming electrophile, making fluorine an ortho, para-director.[4]
The Synergy: In the starting material, 4-fluorobenzotrifluoride, the para position relative to the fluorine is already occupied by the -CF₃ group. Therefore, the fluorine atom primarily directs the incoming electrophile (Br⁺) to its ortho positions (C3 and C5). Concurrently, the -CF₃ group directs the electrophile to its meta positions (C3 and C5). Both groups "agree" on the same positions, leading to a strong preference for substitution at C3 (and C5, which is equivalent). This convergence results in the highly regioselective formation of this compound.
Caption: Synergistic directing effects on 4-fluorobenzotrifluoride.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q: My reaction shows low conversion of the 4-fluorobenzotrifluoride starting material. What are the likely causes and solutions?
A: Low conversion is a common issue when dealing with deactivated aromatic rings. Several factors could be at play:
-
Cause 1: Inactive or Insufficient Catalyst: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is essential to polarize the Br₂ molecule, making it a potent electrophile.[5] If the catalyst is old, has been exposed to moisture, or is used in insufficient quantities, the reaction will be sluggish.
-
Solution:
-
Always use a fresh, anhydrous Lewis acid catalyst.
-
Ensure the catalyst is added under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.
-
Increase the catalyst loading incrementally. For deactivated substrates, a higher catalyst loading is often required compared to activated benzenes.
-
-
-
Cause 2: Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will not provide enough energy to overcome the activation barrier for this deactivated system.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Cause 3: Poor Reagent Quality: Moisture in the solvent or starting materials can quench the catalyst.
-
Solution: Use anhydrous solvents and ensure your 4-fluorobenzotrifluoride is dry.
-
Q: I am observing significant formation of an undesired isomer. How can I improve selectivity for the 3-bromo product?
A: While the directing groups strongly favor the 3-position, suboptimal conditions can lead to the formation of other isomers, such as 2-bromo-4-fluorobenzotrifluoride.
-
Cause 1: Excessive Temperature: High temperatures can sometimes reduce the selectivity of electrophilic aromatic substitutions, allowing less-favored isomers to form. Steric hindrance at the ortho position (C3) is less of an issue here compared to bulkier substituents, but temperature can still play a role.[4]
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. An optimization study to find the ideal balance between rate and selectivity is recommended.
-
-
Cause 2: Catalyst Choice: Different Lewis acids can have subtle effects on regioselectivity.
-
Solution: Experiment with different catalysts. Ferric bromide (FeBr₃) is a classic choice for brominations. However, milder catalysts might offer better control in some systems.
-
Q: My GC-MS analysis shows dibrominated byproducts. How can I prevent over-bromination?
A: The formation of products like 3,5-dibromo-4-fluorobenzotrifluoride indicates the reaction is proceeding too far.
-
Cause 1: Incorrect Stoichiometry: The most common cause is an excess of the brominating agent (e.g., liquid bromine).
-
Solution: Carefully control the stoichiometry. Use a slight sub-stoichiometric amount of bromine (e.g., 0.95 equivalents) relative to the 4-fluorobenzotrifluoride to ensure the starting material is consumed before significant dibromination occurs. Add the bromine dropwise to maintain a low concentration in the reaction mixture.
-
-
Cause 2: High Temperature or Prolonged Reaction Time: These conditions can drive the reaction towards the thermodynamically more stable, but undesired, poly-brominated products.
-
Solution: Monitor the reaction closely using GC. Once the desired level of conversion of the starting material is achieved, quench the reaction immediately to prevent further bromination.
-
Caption: A workflow for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best catalysts for this bromination, and how do they compare?
A: For deactivated substrates like 4-fluorobenzotrifluoride, a strong Lewis acid is necessary. Common choices include ferric bromide (FeBr₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂).[5] FeBr₃ is often preferred as it is generated in situ from iron filings and bromine, ensuring a highly active catalyst. AlCl₃ is very strong but can sometimes lead to more side reactions if not carefully controlled. A comparative summary is provided in the data section below.
Q: What analytical methods are recommended for monitoring reaction progress and quantifying isomer ratios?
A: Gas Chromatography (GC), preferably with a Mass Spectrometry detector (GC-MS), is the ideal technique. It allows for excellent separation of the starting material, the desired 3-bromo product, and potential isomeric or dibrominated byproducts.[6] A non-polar capillary column (e.g., DB-5 or equivalent) is typically effective. Retention times will differ, allowing for quantification of the relative peak areas to determine conversion and isomeric purity. Proton and Carbon-13 NMR can also be used to confirm the structure of the final, purified product.
Q: What are the critical safety precautions when working with benzotrifluorides and bromine?
A: Both the reagents and products require careful handling.
-
Benzotrifluoride Derivatives: These compounds can be irritants and should be handled in a well-ventilated fume hood.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It can cause severe chemical burns upon contact. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), splash goggles, and a face shield. Have a bromine quenching solution (e.g., sodium thiosulfate solution) readily available in case of a spill.
-
General Precautions: Wear standard PPE, including a lab coat and safety glasses, at all times.[9] Ensure an emergency shower and eyewash station are accessible.[8]
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for the Regioselective Bromination of 4-Fluorobenzotrifluoride
This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.
-
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen). Dry all glassware in an oven before use.
-
Charging Reagents: To the flask, add 4-fluorobenzotrifluoride (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloroethane or carbon tetrachloride). Add the Lewis acid catalyst (e.g., iron powder, 0.05 eq.) to the stirred solution.
-
Bromine Addition: Charge the dropping funnel with liquid bromine (0.95-1.0 eq.). Add the bromine dropwise to the reaction mixture at a controlled temperature (e.g., 25-30°C). An initial exotherm may be observed.
-
Reaction: After the addition is complete, gently heat the mixture (e.g., to 40-50°C) and stir for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by GC.
-
Workup: Once the desired conversion is reached, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into an ice-cold aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Data Tables
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Typical Loading (mol%) | Relative Activity | Common Issues |
| Fe / FeBr₃ | 2 - 10 | High | Standard choice, generally reliable. |
| AlCl₃ | 5 - 15 | Very High | Can promote side reactions/isomerization if not controlled. |
| ZnCl₂ | 10 - 20 | Moderate | Milder option, may require higher temperatures or longer times. |
| Iodine | 5 - 10 | Moderate | Often used as a co-catalyst, can be effective.[10] |
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Quick Solution |
| Low Conversion | Inactive Catalyst | Use fresh, anhydrous catalyst under N₂. |
| Isomer Formation | Temperature too high | Lower reaction temperature; optimize. |
| Over-bromination | Excess Bromine | Use <1.0 eq. of Br₂; monitor by GC. |
| Sluggish Reaction | Low Temperature | Increase temperature in 5-10°C increments. |
References
- 1. homework.study.com [homework.study.com]
- 2. chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzotrifluoride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. nj.gov [nj.gov]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
Methods for removing impurities from 3-Bromo-4-fluorobenzotrifluoride products
Technical Support Center: Purification of 3-Bromo-4-fluorobenzotrifluoride
Welcome to the technical support resource for this compound (CAS 68322-84-9). This guide is designed for researchers, chemists, and drug development professionals who handle this critical fluorinated intermediate. The purity of this building block is paramount for the success of downstream applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound products?
A1: The impurity profile is largely dictated by the synthetic route, which is most commonly the electrophilic aromatic substitution (bromination) of 4-fluorobenzotrifluoride.[2] Key impurities to anticipate include:
-
Unreacted Starting Material: 4-fluorobenzotrifluoride.
-
Positional Isomers: Isomers formed by bromination at other positions on the aromatic ring, though the directing effects of the F and CF₃ groups heavily favor the desired product.
-
Over-brominated Byproducts: Di-brominated species such as 2,5-dibromo-4-fluorobenzotrifluoride.
-
Residual Catalysts: Lewis acids like ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) used to facilitate the bromination reaction.[2][3]
-
Acidic Residues: Strong acids (e.g., sulfuric acid) from the reaction or quenching steps.[4]
-
Reaction Solvents: Any solvents used during the synthesis or initial workup.
Q2: What is the single most effective method for purifying this compound at a lab scale?
A2: For this compound, which is a liquid at room temperature, vacuum fractional distillation is the most robust and effective purification technique.[1][4] Its boiling point at atmospheric pressure is approximately 148-149 °C, but it can be distilled at a much lower temperature under vacuum (e.g., 60 °C at 35 mmHg), which is crucial for preventing thermal decomposition.[1][5] This method excels at separating the target compound from impurities with different volatilities, such as lower-boiling starting materials and higher-boiling di-brominated byproducts. A preliminary aqueous workup is an essential prerequisite to remove inorganic salts and acids before distillation.[3][4]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-technique approach is recommended for comprehensive purity assessment:
-
Gas Chromatography (GC): This is the industry standard for determining the purity of volatile compounds like this one. Commercial suppliers frequently report purity levels of ≥96% or 98% as determined by GC.[1][6][7] It provides a quantitative percentage of the main component and reveals the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for confirming the chemical structure and identifying any isomeric or structurally similar organic impurities.
-
Infrared (IR) Spectroscopy: While not quantitative for purity, Fourier-transform infrared (FTIR) spectroscopy can quickly confirm the presence of the correct functional groups and the absence of unexpected ones (e.g., -OH or -NH from side reactions).[8]
Troubleshooting and Experimental Guides
This section addresses specific problems you may encounter during the purification workflow.
Problem Area: Aqueous Workup & Neutralization
Q: During the aqueous wash of my crude product, a persistent emulsion has formed. How can I resolve this?
A: Emulsion formation is common with dense, halogenated organic compounds.
-
Causality: Emulsions are stabilized by microscopic droplets of one phase suspended in the other, often due to the presence of surfactants or fine particulates (like residual catalyst). The high density of this compound (~1.71 g/mL) can also contribute.
-
Immediate Solution: Transfer the entire mixture to a larger separatory funnel and add a saturated aqueous solution of sodium chloride (brine). The brine increases the ionic strength and density of the aqueous phase, which helps to destabilize the emulsion and force a cleaner separation.
-
Preventative Measure: During extraction and washing, use slow, gentle inversions of the separatory funnel rather than vigorous shaking. This minimizes the energy input that creates fine droplets and leads to emulsification.
Problem Area: Distillation
Q: I performed a distillation, but my GC analysis shows the purity is still below 95%. What went wrong?
A: This is a common outcome when the boiling points of the product and a key impurity are too close for a simple distillation to be effective.
-
Causality: Simple distillation provides only a single theoretical plate of separation, which is insufficient for separating liquids with boiling points that differ by less than ~25 °C. Your crude mixture likely contains impurities (e.g., positional isomers) with boiling points very close to that of the product.
-
Solution: You must upgrade your setup to fractional distillation .
-
Insert a Fractionating Column: Place a Vigreux column or a column packed with Raschig rings or metal sponge between the distillation flask and the distillation head. This creates a temperature gradient and provides multiple surfaces for condensation and re-vaporization, effectively acting as a series of distillations and dramatically increasing separation efficiency.
-
Optimize Distillation Rate: A slow, steady distillation rate is critical. A common rule of thumb is to collect the distillate at a rate of 1-2 drops per second.
-
Insulate the Column: Wrap the column in glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss, which would reduce its efficiency.
-
Q: My product appears to be darkening or decomposing in the distillation flask. How can I avoid this?
A: The darkening indicates thermal decomposition. The compound may be stable for short periods at its atmospheric boiling point (148-149 °C), but prolonged heating can cause degradation.[5]
-
Causality: The energy required to boil a liquid at atmospheric pressure can sometimes be high enough to break chemical bonds, especially in the presence of trace acidic or metallic impurities that can catalyze decomposition.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) . By lowering the pressure, you lower the boiling point. For this compound, the boiling point drops to 60 °C at a pressure of 35 mmHg, a temperature at which the molecule is significantly more stable.[1] This is the single most important change to prevent thermal degradation.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the recommended purification workflow and a decision-making process for troubleshooting common issues.
Caption: Standard purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity after distillation.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Neutralization
-
Transfer: Carefully transfer the crude reaction mixture containing the product into a separatory funnel of appropriate size. If a solvent was used in the reaction, ensure it is immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Neutralize: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions. Gently swirl and vent the funnel frequently to release CO₂ gas. Continue adding until effervescence ceases. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Wash: Separate and discard the aqueous layer. Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic phase).
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break any minor emulsions.
-
Dry: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Isolate: Filter the dried solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear solution is now ready for solvent removal (if applicable) and distillation.
Protocol 2: High-Purity Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus. This includes a round-bottom flask, a packed fractionating column (e.g., 20-30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter is useful for collecting different fractions). Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the dried crude product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer and stabilized (e.g., at ~35 mmHg).
-
Heating: Begin stirring and slowly heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first few milliliters of distillate that come over at a low temperature. This fraction will contain any residual solvents or low-boiling impurities.
-
Main Fraction: As the temperature rises and stabilizes at the expected boiling point for your pressure (consult a pressure-temperature nomograph; expect ~60 °C at 35 mmHg), switch to a clean receiving flask.[1] Collect this fraction until the temperature begins to drop or sharply rise, indicating the product is finished distilling.
-
Final Fraction: A higher-boiling fraction may follow, which contains less volatile impurities.
-
-
Shutdown: Once finished, remove the heating mantle and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.
Data for Purification Planning
The table below summarizes the physical properties of the target compound and a key potential impurity, highlighting the basis for separation by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₃BrF₄ | 243.00 | 148-149[4] |
| 4-Fluorobenzotrifluoride (Starting Material) | C₇H₄F₄ | 164.10 | ~102 |
| Di-bromofluorobenzotrifluoride (Byproduct) | C₇H₂Br₂F₄ | 321.89 | >150 (Significantly Higher) |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 3. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. This compound | 68322-84-9 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding degradation pathways of 3-Bromo-4-fluorobenzotrifluoride
Technical Support Center: 3-Bromo-4-fluorobenzotrifluoride
Welcome to the technical support center for this compound (CAS 68322-84-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and using this versatile synthetic intermediate. Here, we address common questions and troubleshooting scenarios related to its stability and degradation, providing not just solutions but the underlying chemical principles to empower your research.
Overview of Chemical Stability
This compound is a robust molecule, widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability is largely due to the strong carbon-fluorine bonds and the deactivating effect of the trifluoromethyl (-CF₃) group on the aromatic ring. However, like any complex organic molecule, it is susceptible to degradation under specific environmental and chemical stresses. The presence of three distinct functionalities—a bromine atom, a fluorine atom, and a trifluoromethyl group—creates a unique electronic environment that dictates its reactivity and potential degradation pathways.[2] Understanding these pathways is critical for optimizing reaction conditions, ensuring product purity, and maintaining material integrity during storage.
Key Physical and Chemical Properties
A quick reference to the compound's properties is essential for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrF₄ | [1][3] |
| Molecular Weight | 243.00 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Boiling Point | 148-149 °C (lit.) | [5][6] |
| Density | 1.706 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index | n20/D 1.459 (lit.) | [5][6] |
| Flash Point | 71.7 °C (161.1 °F) - closed cup | [6][7] |
| Storage Conditions | 0-10°C, in a cool, dry, well-ventilated area | [1][6] |
Frequently Asked Questions (FAQs) on Degradation
Q1: Under what pH conditions is this compound most susceptible to degradation?
Answer: The compound is most vulnerable under strong basic conditions (e.g., pH > 10) . The aromatic ring is electron-deficient due to the powerful electron-withdrawing effects of the -CF₃ and -F substituents. This makes the carbon atom attached to the bromine susceptible to nucleophilic attack. Under high pH, hydroxide ions (OH⁻) can act as nucleophiles, leading to the hydrolysis of the carbon-bromine bond to form 3-hydroxy-4-fluorobenzotrifluoride.[2]
In contrast, under strongly acidic conditions (pH < 3), the primary interaction is the potential protonation of the aromatic ring, which can alter its reactivity in subsequent reactions but does not typically lead to direct degradation of the starting material itself.[2] For routine experimental workups, maintaining a pH between 4 and 8 is advisable to minimize potential hydrolysis.
Q2: I'm observing an unexpected debromination of my starting material in a reaction. What are the likely causes?
Answer: Unintended debromination is a common issue that can arise from two primary pathways: reductive dehalogenation and nucleophilic substitution (as discussed in Q1).
-
Reductive Dehalogenation: This is particularly common in reactions involving transition metal catalysts (e.g., Palladium, Nickel) and a hydrogen source. For example, during catalytic hydrogenation designed to reduce another functional group, the C-Br bond can be inadvertently cleaved to yield 4-fluorobenzotrifluoride.[2] This can also occur as a side reaction in cross-coupling chemistries (like Suzuki or Heck reactions) if reaction conditions are not optimized, particularly in the presence of certain bases, phosphine ligands, or hydride sources.
-
Base-Mediated Hydrolysis: As mentioned above, strong bases, especially at elevated temperatures, can cause hydrolysis of the C-Br bond.
To troubleshoot, carefully examine your reaction components for potential reducing agents or excessive basicity. Screening different catalysts, ligands, bases, and solvents can help minimize this unwanted side reaction.
Q3: Is this compound sensitive to light? What is the expected photodegradation product?
Answer: Yes, similar to other bromoaromatic compounds, this compound can be susceptible to photodegradation, particularly under UV irradiation. The primary mechanism involves the photolytic cleavage of the C-Br bond, which is the weakest bond on the aromatic ring system. This cleavage generates a highly reactive aryl radical (4-fluoro-3-(trifluoromethyl)phenyl radical) and a bromine radical.[8]
In the presence of a hydrogen-donating solvent (like isopropanol or methanol), the aryl radical will abstract a hydrogen atom to form 4-fluorobenzotrifluoride . In an aqueous or oxygenated environment, more complex degradation products, including hydroxylated species, can form. To prevent photodegradation, store the compound in amber vials or protect reactions from direct light.[9]
Q4: What are the primary thermal decomposition products I should be concerned about?
Answer: While the compound is stable at its boiling point under atmospheric pressure, high-temperature incineration or uncontrolled heating can lead to decomposition.[2] The primary hazardous decomposition products formed under fire conditions are highly toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr) .[10] It is crucial to handle this compound in a well-ventilated area and avoid exposure to excessive heat, sparks, or open flames.[9][10]
Visualizing the Degradation Pathways
The following diagram illustrates the main degradation pathways discussed.
Caption: Major degradation pathways for this compound.
Troubleshooting Guide for Synthetic Applications
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low yield in Suzuki/Heck cross-coupling; starting material consumed but desired product is minor. | 1. Proto-dehalogenation: Reductive cleavage of the C-Br bond is competing with the catalytic cycle. | 1. Optimize Base/Solvent: Use a non-nucleophilic, anhydrous base (e.g., Cs₂CO₃, K₃PO₄). Ensure solvents are anhydrous. Water can promote side reactions. |
| 2. Hydrolysis of Boronic Acid/Ester: The coupling partner may be degrading. | 2. Check Coupling Partner Stability: Run a control reaction to confirm the stability of the boronic acid under the reaction conditions. | |
| Formation of an unknown, highly polar impurity detected by TLC/LCMS. | 1. Hydrolysis: Exposure to water and base, especially with heat, can form the corresponding phenol. | 1. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly. Perform reactions under an inert atmosphere (N₂ or Ar). |
| 2. Oxidation: Air exposure at high temperatures could lead to oxidative degradation. | 2. Inert Atmosphere: Purge the reaction vessel with an inert gas before adding reagents. | |
| Reaction mixture turns dark brown/black upon heating. | 1. Catalyst Decomposition: The palladium catalyst may be forming palladium black, indicating catalyst death. | 1. Ligand Screening: Use a more robust phosphine or N-heterocyclic carbene (NHC) ligand to stabilize the catalyst. |
| 2. Thermal Decomposition: The reaction temperature may be too high, causing decomposition of the starting material or solvent. | 2. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Screen different solvents with lower boiling points. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions. This is crucial for identifying potential degradants and developing stability-indicating analytical methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 68322-84-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. chemwhat.com [chemwhat.com]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
Challenges in the scale-up synthesis of 3-Bromo-4-fluorobenzotrifluoride
Technical Support Center: Synthesis of 3-Bromo-4-fluorobenzotrifluoride
Welcome to the technical support center for the synthesis of this compound (CAS: 68322-84-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this critical chemical intermediate. This compound is a versatile building block in the pharmaceutical and agrochemical industries, valued for the unique properties imparted by its trifluoromethyl, bromo, and fluoro substituents.[1][2][3] Its successful synthesis, particularly at scale, requires precise control over reaction parameters to ensure high yield, purity, and safety.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.
Part 1: Common Synthetic Route: Electrophilic Bromination
The most prevalent and industrially viable method for synthesizing this compound is the direct electrophilic aromatic substitution of 4-fluorobenzotrifluoride.[1] This reaction leverages a Lewis acid catalyst to polarize molecular bromine, making it a potent electrophile that can attack the electron-rich aromatic ring.[1] Understanding the mechanism is key to troubleshooting and optimization.
Reaction Mechanism Overview
-
Catalyst Activation: A Lewis acid, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), interacts with bromine (Br₂) to form a polarized complex, increasing the electrophilicity of one bromine atom.[1]
-
Electrophilic Attack: The π-electron system of the 4-fluorobenzotrifluoride ring attacks the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[1] The formation of this intermediate is the rate-determining step.
-
Rearomatization: A base (often the FeBr₄⁻ complex) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound, while regenerating the catalyst.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yield is a frequent issue that can often be traced back to several factors related to reaction kinetics and reagent stability.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The Lewis acid catalyst may be old, hydrated, or of insufficient quantity. Moisture is particularly detrimental as it deactivates the catalyst.
-
Solution: Use freshly opened or properly stored anhydrous Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Consider increasing the catalyst loading incrementally, but be aware that excess catalyst can lead to side reactions.
-
-
Sub-optimal Temperature: The reaction temperature directly influences the rate of the electrophilic substitution.
-
Solution: While room temperature can work, gentle heating to 40-50°C can often increase the reaction rate and drive the reaction to completion.[4][5] However, excessive heat can promote the formation of poly-brominated byproducts. A temperature optimization study is recommended for your specific setup.
-
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient duration.
-
Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Continue the reaction until the consumption of the starting material (4-fluorobenzotrifluoride) has plateaued.
-
-
Loss of Bromine: Bromine is volatile (boiling point 59°C), and on a lab scale, it can be lost from the reaction mixture, especially if gentle heating is applied.[6]
-
Solution: Ensure your reaction vessel is equipped with an efficient condenser. For larger-scale reactions, consider a scrubber system to handle any escaping bromine vapors.
-
Q2: My final product is contaminated with isomers (e.g., 2-Bromo-4-fluorobenzotrifluoride). How can I improve regioselectivity?
Controlling the position of bromination is critical for product purity. The fluorine atom is an ortho-, para-director, while the trifluoromethyl (-CF₃) group is a meta-director. In 4-fluorobenzotrifluoride, these directing effects are synergistic, strongly favoring substitution at the 3-position (ortho to fluorine and meta to -CF₃). However, deviations can occur.
Possible Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution: Maintain strict temperature control. Running the reaction at a lower temperature for a longer duration can significantly enhance regioselectivity.
-
-
Excessively Strong Lewis Acid/Catalyst Choice: While a strong Lewis acid is necessary, an overly aggressive catalyst system can sometimes reduce selectivity.
-
Solution: Ferric bromide (FeBr₃), often generated in situ from iron filings and bromine, is a common and effective catalyst. If isomer formation is a persistent issue, consider experimenting with milder Lewis acids, though this may require longer reaction times or slightly elevated temperatures.
-
Q3: The reaction generates a lot of dark, tarry material. What is causing this and how can I prevent it?
The formation of tar or polymeric material is indicative of side reactions, often involving the degradation of starting materials or products.
Possible Causes & Solutions:
-
Excessive Catalyst Loading or "Hot Spots": Localized areas of high catalyst concentration or temperature can lead to polymerization and decomposition.[7]
-
Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture. Add the catalyst in portions or as a solution if possible (though this can introduce solvent-related complications). For scale-up, reactor design with good heat transfer capabilities is crucial.
-
-
Presence of Impurities: Impurities in the starting 4-fluorobenzotrifluoride can sometimes act as initiators for polymerization.
-
Solution: Use high-purity starting materials. Verify the purity of your 4-fluorobenzotrifluoride by GC before starting the reaction.
-
Q4: What is the best method for purifying the crude product, especially at a larger scale?
Purification is essential to achieve the high purity (typically ≥99%) required for subsequent synthetic steps.[8]
Recommended Purification Workflow:
-
Quenching & Neutralization: After reaction completion, the mixture should be cooled and carefully quenched, often by pouring it into an ice-cold aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy excess bromine.[4] This is followed by a wash with a base (e.g., sodium bicarbonate solution) to neutralize acidic components.
-
Solvent Extraction: Extract the product into a suitable organic solvent like dichloromethane or toluene.[5]
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Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.
-
Fractional Vacuum Distillation: This is the most effective method for final purification. Due to the relatively close boiling points of the desired product and potential impurities, a fractional distillation column with good theoretical plate efficiency is recommended. The boiling point of this compound is approximately 148-149°C at atmospheric pressure.[8]
Part 3: Scale-Up Considerations
Transitioning from a laboratory setup to a pilot or industrial scale introduces new challenges that must be proactively managed.
| Challenge | Key Consideration | Recommended Action |
| Thermal Management | The bromination reaction is exothermic. Runaway reactions are a significant safety hazard.[9] | Use a jacketed reactor with precise temperature control. Implement a controlled, slow addition of bromine to manage the rate of heat generation.[9] |
| Mass Transfer (Mixing) | Inadequate mixing can lead to localized "hot spots" and reduced yield/purity. | Employ a reactor with an appropriate agitator design (e.g., turbine, pitched blade) to ensure homogeneity of the reaction mixture. |
| Reagent Handling & Safety | Handling large quantities of bromine and strong acids poses significant risks.[10][11] | Utilize closed-system transfer for bromine. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, splash goggles, face shields, and respirators.[12] |
| Off-Gas Management | The reaction can evolve hydrogen bromide (HBr) gas and unreacted bromine vapor. | Route the reactor's vent to a caustic scrubber to neutralize acidic gases and capture bromine before release. |
| Waste Disposal | The process generates acidic aqueous waste and halogenated organic residues.[5] | Neutralize aqueous waste before disposal. Segregate halogenated organic waste for appropriate treatment or incineration according to local regulations. |
Part 4: Process & Troubleshooting Diagrams
General Synthesis Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. newera-spectro.com [newera-spectro.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 3-Bromo-4-fluorobenzotrifluoride using ¹H and ¹⁹F NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel and existing chemical entities is paramount. The isomeric purity of a compound can drastically alter its biological activity, toxicity, and material properties. This guide provides a comprehensive, in-depth analysis of how one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹⁹F NMR, can be synergistically employed to unambiguously confirm the structure of 3-Bromo-4-fluorobenzotrifluoride. We will explore the theoretical underpinnings of these techniques, present a detailed experimental protocol, and provide a thorough interpretation of the expected spectral data, contrasting it with potential isomeric impurities to highlight the power of NMR in structural verification.
The Imperative of Isomeric Purity in Fluorinated Aromatics
Fluorinated aromatic compounds are privileged structures in medicinal chemistry and materials science due to their unique electronic properties, metabolic stability, and conformational preferences.[1] The introduction of fluorine atoms can significantly modulate a molecule's pKa, lipophilicity, and binding interactions. However, the synthesis of polysubstituted aromatic rings often yields a mixture of isomers, making unequivocal structural confirmation a critical step in any research and development pipeline. This compound, a versatile building block, is no exception. Its precise substitution pattern is crucial for subsequent chemical transformations and the properties of the final product.
Foundational Principles: Why ¹H and ¹⁹F NMR?
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] For the structural elucidation of this compound, we focus on the ¹H and ¹⁹F nuclei for the following reasons:
-
¹H NMR: The proton nucleus is ubiquitous in organic molecules and provides a wealth of information about its local chemical environment. The chemical shift (δ), signal integration, and spin-spin coupling (J-coupling) patterns in a ¹H NMR spectrum allow for the determination of the number of different types of protons, their relative numbers, and their connectivity.[3]
-
¹⁹F NMR: The ¹⁹F nucleus is a superb NMR probe. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H.[4] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, offering excellent signal dispersion and minimizing peak overlap, which is particularly advantageous for complex molecules.[5]
The true power of NMR in this context lies in the interplay between these two nuclei, specifically the through-bond and through-space spin-spin coupling between protons and fluorine atoms (¹H-¹⁹F coupling), which provides definitive evidence of their spatial proximity.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, a meticulous experimental protocol is essential.
Sample Preparation
-
Analyte Purity: Begin with a sample of this compound that has been purified by an appropriate method (e.g., distillation or chromatography) to remove gross impurities.
-
Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent is critical as it can influence chemical shifts. For consistency and comparison with literature data, CDCl₃ is a common choice.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or an internal reference of a known fluorinated compound can be used.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
dot graph TD { A[Start: Purified this compound] --> B{Dissolve in Deuterated Solvent (e.g., CDCl3)}; B --> C{Add Internal Standard (TMS for 1H)}; C --> D{Filter into NMR Tube}; D --> E[Acquire 1H NMR Spectrum]; E --> F[Acquire 19F NMR Spectrum]; F --> G[Acquire 2D NMR (e.g., COSY, HSQC, HMBC)]; G --> H[Data Processing and Analysis]; H --> I[Structural Confirmation]; subgraph "NMR Data Acquisition" E; F; G; end subgraph "Sample Preparation" B; C; D; end }
Caption: Experimental workflow for NMR analysis.
NMR Data Acquisition
The following spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity:
-
¹H NMR: A standard one-dimensional proton spectrum.
-
¹⁹F NMR: A one-dimensional fluorine spectrum, both with and without proton decoupling.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range carbon-proton correlations.
-
2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons and fluorine atoms.
Spectral Analysis: Unraveling the Structure of this compound
The key to confirming the structure of this compound lies in a detailed analysis of the expected ¹H and ¹⁹F NMR spectra and a comparison with plausible isomers.
Predicted ¹H NMR Spectrum of this compound
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each integrating to one proton. The chemical shifts can be predicted using additive substituent chemical shift (SCS) models for substituted benzenes.[3][6] The trifluoromethyl group is a moderate deactivating group, while bromine and fluorine are deactivating but ortho, para-directing.
-
H-2 (ortho to Br, meta to F and CF₃): This proton is expected to be the most deshielded due to the additive deshielding effects of the adjacent bromine and the meta-positioned CF₃ group. It will likely appear as a doublet due to coupling with H-6.
-
H-5 (ortho to F and CF₃, meta to Br): This proton will be significantly influenced by the electron-withdrawing CF₃ group and the electronegative fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-4.
-
H-6 (meta to Br and F, ortho to CF₃): This proton will be deshielded by the ortho-CF₃ group and will appear as a complex multiplet due to coupling with H-2, H-5, and potentially a long-range coupling to the fluorine at C-4.
Key Diagnostic Feature: The most telling feature in the ¹H NMR spectrum will be the splitting pattern of the proton at the 5-position (H-5). The presence of a clear doublet of doublets with a coupling constant characteristic of ortho H-F coupling (³JHF) would be strong evidence for the 3-bromo-4-fluoro substitution pattern.
Predicted ¹⁹F NMR Spectrum of this compound
The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.
-
Aromatic Fluorine (at C-4): The chemical shift of this fluorine will be influenced by the ortho-bromine and the para-trifluoromethyl group. It is expected to appear as a multiplet due to coupling with the aromatic protons, particularly H-5 (ortho) and H-2 (meta). Proton decoupling will simplify this signal to a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group (⁵JFF).
-
Trifluoromethyl Group (at C-1): The chemical shift of the CF₃ group is sensitive to the electronic nature of the other substituents on the ring. The presence of both a bromine and a fluorine will influence its chemical shift. In a proton-coupled spectrum, this signal will be a singlet (as there are no adjacent protons). In a proton-decoupled spectrum, it will remain a singlet.
Key Diagnostic Feature: The observation of a quartet for the aromatic fluorine in the proton-decoupled ¹⁹F NMR spectrum, arising from coupling to the CF₃ group, would be a definitive confirmation of the para-relationship between these two fluorine-containing moieties.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | ~7.8 - 8.0 | d | ³JHH ≈ 8-9 |
| H-5 | ~7.4 - 7.6 | dd | ³JHH ≈ 8-9, ³JHF ≈ 8-10 |
| H-6 | ~7.6 - 7.8 | m | ³JHH, ⁴JHH, ⁴JHF |
| Ar-F | ~ -110 to -120 | m (¹H coupled), q (¹H decoupled) | ³JHF, ⁴JHF, ⁵JFF ≈ 2-5 |
| CF₃-F | ~ -60 to -65 | s |
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Key NMR coupling interactions in this compound.
Comparison with Potential Isomers: The Power of Exclusion
To definitively prove the structure, it is crucial to demonstrate that the observed spectra are inconsistent with other possible isomers. Let's consider two plausible alternatives:
Isomer 1: 2-Bromo-4-fluorobenzotrifluoride
-
¹H NMR: This isomer would also exhibit three aromatic proton signals. However, the proton at C-3 (ortho to both Br and CF₃) would be significantly deshielded and would likely be a doublet coupled to H-5. The proton at C-5 (ortho to F) would be a doublet of doublets, but the coupling constants would differ from the target molecule. The proton at C-6 would be a doublet.
-
¹⁹F NMR: The aromatic fluorine would be coupled to the ortho proton (H-5) and the meta proton (H-3). The CF₃ group would be coupled to the ortho bromine and the meta fluorine. The key difference would be the absence of the ⁵JFF coupling, meaning the aromatic fluorine signal would not be a quartet in the proton-decoupled spectrum.
Isomer 2: 4-Bromo-2-fluorobenzotrifluoride
-
¹H NMR: This isomer would show three aromatic protons. The proton at C-3 (ortho to F and CF₃) would be highly deshielded and would appear as a doublet. The proton at C-5 (ortho to Br) would be a doublet of doublets. The proton at C-6 would be a doublet.
-
¹⁹F NMR: The aromatic fluorine at C-2 would show a large ortho coupling to H-3. The CF₃ group would be influenced by the ortho fluorine and the meta bromine. Again, the characteristic ⁵JFF coupling would be absent.
| Isomer | Key Differentiating NMR Feature |
| 2-Bromo-4-fluorobenzotrifluoride | Absence of ⁵JFF coupling (no quartet for Ar-F in ¹⁹F{¹H} NMR). Different ¹H NMR splitting patterns. |
| 4-Bromo-2-fluorobenzotrifluoride | Absence of ⁵JFF coupling. Distinctly different ¹H and ¹⁹F chemical shifts and coupling patterns. |
Table 2: Comparison of Predicted NMR Features for Isomers of this compound.
Conclusion: A Multi-faceted Approach to Structural Certainty
The combination of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The analysis of chemical shifts, integration, and, most importantly, the intricate patterns of ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F spin-spin coupling allows for an unambiguous assignment of the substitution pattern. By comparing the predicted spectra with those of plausible isomers, researchers can have high confidence in the identity and purity of their material. This level of analytical rigor is indispensable for advancing research in drug discovery and materials science, where structural integrity is the bedrock of innovation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3-Bromo-4-fluorotoluene(452-62-0) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-4-fluorobenzotrifluoride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of chemical intermediates is paramount. 3-Bromo-4-fluorobenzotrifluoride, a key building block in the synthesis of pharmaceuticals and agrochemicals, demands rigorous analytical scrutiny to ensure purity, confirm identity, and understand its behavior in complex matrices.[1] This guide provides an in-depth technical overview of the mass spectrometry (MS) analysis of this compound, offering a comparative perspective against other analytical techniques and presenting supporting experimental data and protocols. Our focus is on providing not just a method, but a framework for logical analytical strategy, grounded in the principles of scientific integrity and expertise.
The Critical Role of Analytical Chemistry in the Application of this compound
This compound (C₇H₃BrF₄) is a halogenated aromatic compound with a molecular weight of approximately 243.00 g/mol .[2] Its utility as a synthetic intermediate stems from the unique reactivity conferred by its trifluoromethyl, bromine, and fluorine substituents.[1] The bromine atom, for instance, is a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the definitive identification and purity assessment of this compound are non-negotiable aspects of quality control and regulatory compliance. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out as a powerful tool for this purpose due to its high sensitivity, specificity, and ability to provide structural information.[3][4]
Mass Spectrometry of this compound: A Mechanistic Approach
The analysis of this compound by mass spectrometry typically employs electron ionization (EI), a "hard" ionization technique that induces characteristic fragmentation of the molecule.[5] Understanding these fragmentation patterns is key to its identification.
Ionization and the Molecular Ion
Upon introduction into the ion source of the mass spectrometer, this compound is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion radical ([M]⁺•). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[6] For this compound, these peaks are observed at m/z 242 (containing ⁷⁹Br) and m/z 244 (containing ⁸¹Br).[2][7] This characteristic isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathway
The energy imparted during electron ionization is often sufficient to cause the molecular ion to fragment. The fragmentation of this compound is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.
A primary and highly probable fragmentation event is the cleavage of the carbon-bromine bond, which is the weakest bond in the aromatic system. This results in the loss of a bromine radical (Br•) and the formation of a fluorobenzotrifluoride cation. This fragment is observed at m/z 163 .[2] The absence of a corresponding peak at m/z 165 further supports the loss of the bromine atom.
Further fragmentation could involve the loss of a fluorine atom or the trifluoromethyl group, though these are generally less favored than the initial loss of bromine. The stability of the aromatic ring means that its fragmentation is less likely under standard EI conditions.
Caption: Predicted primary fragmentation pathway of this compound under electron ionization.
Experimental Protocol: GC-MS Analysis
The following protocol provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or dichloromethane.
-
For analysis, dilute the stock solution to a working concentration of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of semi-volatile aromatic compounds.[8] |
| Injector | Split/Splitless | Allows for both high concentration and trace-level analysis. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 (adjustable based on concentration) | Prevents column overloading while maintaining good peak shape. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 min- Ramp: 15 °C/min to 250 °C- Final Hold: 5 min | A typical temperature program for the elution of semi-volatile organic compounds.[9] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and robust detector for GC. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching.[5] |
| Ion Source Temperature | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | |
| Electron Energy | 70 eV | Standard energy for generating comparable mass spectra.[10] |
| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
3. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Confirm the presence of the characteristic molecular ion pair at m/z 242 and 244.
-
Identify the key fragment ion at m/z 163.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the analyte. Here, we compare GC-MS with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound.
| Feature | GC-MS | ¹H, ¹³C, ¹⁹F NMR | FTIR |
| Principle | Separation by chromatography, identification by mass-to-charge ratio and fragmentation.[11] | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations.[11] |
| Information Provided | Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation. | Detailed connectivity of atoms, chemical environment of nuclei, and definitive structural elucidation.[12] | Presence of functional groups. |
| Sensitivity | High (ng to pg level).[13] | Moderate to low (mg to µg level). | Low (mg level). |
| Sample Throughput | High. | Low. | High. |
| Strengths for this Analyte | - Confirms molecular weight.- Isotopic pattern confirms bromine presence.- High sensitivity for impurity profiling. | - Unambiguously determines the substitution pattern on the aromatic ring.- ¹⁹F NMR is highly informative for fluorinated compounds.[12] | - Rapid confirmation of the presence of C-F, C-Br, and aromatic C-H bonds. |
| Limitations for this Analyte | - Isomers may have similar fragmentation patterns.- Does not provide definitive information on the substitution pattern. | - Requires a larger amount of pure sample.- Less sensitive for trace analysis. | - Provides limited structural information.- Not suitable for distinguishing isomers. |
| Typical Application | Identification, purity testing, and quantification in complex matrices. | Definitive structure elucidation of the pure substance. | Rapid screening and confirmation of functional groups. |
In essence, these techniques are complementary. GC-MS provides the initial, high-sensitivity confirmation of identity and purity. NMR is the gold standard for unambiguous structural determination of the bulk material. FTIR offers a quick and straightforward method for confirming the presence of key functional groups.
Conclusion: An Integrated Analytical Approach
The robust analysis of this compound is best achieved through an integrated approach, with GC-MS at its core for identification and purity assessment. Its ability to provide molecular weight information and characteristic fragmentation patterns, especially the distinctive bromine isotopic signature, makes it an indispensable tool for researchers and professionals in pharmaceutical development. By understanding the principles of its ionization and fragmentation, and by employing a well-defined experimental protocol, scientists can confidently characterize this critical synthetic intermediate. When combined with the structural insights from NMR and the functional group information from FTIR, a complete and defensible analytical data package can be generated, ensuring the quality and integrity of the final products.
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 2. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. This compound [webbook.nist.gov]
- 8. agilent.com [agilent.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. netpharmalab.es [netpharmalab.es]
A Comparative Guide to the Reactivity of 3-Bromo-4-fluorobenzotrifluoride and Its Positional Isomers
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, fluorinated organic compounds hold a position of exceptional importance. The strategic incorporation of fluorine and trifluoromethyl (-CF₃) groups into molecular scaffolds can profoundly modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 3-Bromo-4-fluorobenzotrifluoride is a versatile synthetic intermediate that offers a unique combination of reactive sites, making it a valuable building block for complex molecular architectures.[3] Its utility stems from the distinct electronic nature and positional arrangement of its three substituents: a strongly electron-withdrawing trifluoromethyl group, an inductively powerful fluorine atom, and a versatile bromine atom that serves as a handle for cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of this compound with its key positional isomers. We will dissect how the subtle shifts in substituent positions dramatically influence the molecule's behavior in two of the most fundamental transformations in aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in reaction design and catalyst selection, ultimately accelerating the discovery and development of novel chemical entities.
The Critical Role of Substituent Effects
The reactivity of a substituted benzene ring is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects, further modulated by steric hindrance.
-
Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[4]
-
Fluorine (-F) Atom: As the most electronegative element, fluorine exerts a potent -I effect. This effect significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[3][5]
-
Bromine (-Br) Atom: While also electron-withdrawing via induction, bromine's primary role in this context is as a versatile leaving group in cross-coupling reactions. Its C-Br bond is the key site for oxidative addition in palladium-catalyzed processes.
The relative positions of these three groups in different isomers create distinct electronic and steric environments, leading to significant variations in their chemical reactivity.
Comparative Analysis of Key Isomers
For this guide, we will compare the target molecule, this compound, with three of its isomers that highlight key structural differences.
| Table 1: Structural and Electronic Comparison of Benzotrifluoride Isomers | | :--- | :--- | :--- | :--- | | Compound | Structure | Key Substituent Positions | Anticipated Effects on Reactivity | | This compound | Br at C3, F at C4, CF₃ at C1 | - CF₃ is para to F- CF₃ is meta to Br | Strong activation of C-F bond for SNAr. Moderate steric hindrance at C-Br for cross-coupling.[3] | | 2-Bromo-5-fluorobenzotrifluoride | Br at C2, F at C5, CF₃ at C1 | - CF₃ is ortho to F- CF₃ is meta to Br | Strong activation of C-F bond. Significant steric hindrance at C-Br, potentially slowing cross-coupling reactions.[3] | | 4-Bromo-2-fluorobenzotrifluoride | Br at C4, F at C2, CF₃ at C1 | - CF₃ is ortho to F and meta to Br- F is ortho to Br | Strong activation of C-F bond. Significant steric hindrance at C-Br due to ortho fluorine. | | 5-Bromo-2-fluorobenzotrifluoride | Br at C5, F at C2, CF₃ at C1 | - CF₃ is para to Br- CF₃ is ortho to F | Strong activation of C-F bond. Strong electronic activation of C-Br bond for oxidative addition due to para -CF₃. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for modifying electron-deficient aromatic rings.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key determinant of the reaction rate.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
A crucial and somewhat counterintuitive aspect of SNAr chemistry is the reactivity of halogens as leaving groups. The typical leaving group ability seen in SN2 reactions (I > Br > Cl > F) is inverted. In SNAr, the reactivity order is F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[4][5] The high electronegativity of fluorine provides a powerful inductive stabilization of the negatively charged Meisenheimer complex, lowering the activation energy for its formation and thus accelerating the overall reaction.[5]
Comparative Reactivity:
-
This compound: The C-F bond at the C4 position is highly activated. The strongly electron-withdrawing -CF₃ group is para to the fluorine, providing maximum resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at C4. Therefore, this isomer will readily undergo SNAr at the C-F position.
-
Isomer Comparison: All isomers presented in Table 1 possess a -CF₃ group positioned ortho or para to the fluorine atom. This arrangement ensures that the C-F bond is significantly activated toward nucleophilic attack in all cases. While minor rate differences may exist due to the secondary influence of the bromine atom's position, all are expected to be highly reactive at the C-F bond. The C-Br bond is significantly less reactive in SNAr reactions due to bromine's lower electronegativity and weaker ability to stabilize the intermediate.
Experimental Protocol: General Procedure for SNAr
This protocol provides a self-validating framework for assessing the SNAr reactivity of a given isomer.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the bromofluorobenzotrifluoride isomer (1.0 eq), a nucleophile (e.g., sodium methoxide, 1.2 eq), and a polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 80 °C). The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
-
Analysis: Characterize the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the substitution occurred at the intended C-F position.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[8][9] For the isomers , the C-Br bond is the exclusive site of reaction. The reaction's efficiency is highly dependent on the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity:
-
This compound: The C-Br bond is at the C3 position. It experiences moderate steric hindrance from the adjacent C4-F and C2-H. The -CF₃ group is meta to the bromine, exerting a moderate electron-withdrawing effect that can facilitate oxidative addition. This isomer is a reliable substrate for Suzuki couplings.[3]
-
2-Bromo-5-fluorobenzotrifluoride: The bromine is at C2, adjacent to the bulky -CF₃ group at C1. This ortho relationship introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst for the oxidative addition step. This isomer is expected to be significantly less reactive than this compound.[3]
-
4-Bromo-2-fluorobenzotrifluoride: Similar to the isomer above, the bromine at C4 has an ortho fluorine substituent. While fluorine is smaller than a -CF₃ group, it still provides considerable steric bulk that can slow the rate of oxidative addition.
-
5-Bromo-2-fluorobenzotrifluoride: Here, the C-Br bond at C5 is para to the strongly electron-withdrawing -CF₃ group. This electronic arrangement makes the C-Br bond more electron-deficient and highly susceptible to oxidative addition. Furthermore, the steric environment is less hindered compared to the 2-bromo and 4-bromo isomers. This isomer is predicted to be the most reactive of the set in Suzuki coupling reactions.
| Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling | | :--- | :--- | :--- | | Compound | Steric Hindrance at C-Br | Electronic Activation of C-Br | Predicted Relative Reactivity | | 5-Bromo-2-fluorobenzotrifluoride | Low | High (-CF₃ para) | Very High | | this compound | Moderate | Moderate (-CF₃ meta) | High | | 4-Bromo-2-fluorobenzotrifluoride | High (F ortho) | Moderate (-CF₃ meta) | Moderate | | 2-Bromo-5-fluorobenzotrifluoride | Very High (-CF₃ ortho) | Moderate (-CF₃ meta) | Low |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard method for comparing the cross-coupling efficiency of the isomers.
-
Reagent Preparation: In a reaction vessel, combine the bromo-fluorobenzotrifluoride isomer (1.0 eq), a boronic acid or ester coupling partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature between 80-110 °C.
-
Monitoring: Track the disappearance of the starting aryl bromide using GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification and Analysis: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography or recrystallization to isolate the biaryl product. Confirm the structure and purity using standard analytical techniques.
Conclusion and Outlook
The reactivity of bromofluorobenzotrifluoride isomers is a nuanced subject governed by the precise placement of their functional groups. While all isomers are highly activated for Nucleophilic Aromatic Substitution at the C-F bond due to the powerful electronic pull of the trifluoromethyl group, their performance in palladium-catalyzed cross-coupling reactions varies dramatically.
Our analysis leads to a clear set of guiding principles for the synthetic chemist:
-
For SNAr: The C-F bond is the primary reactive site across all isomers where the -CF₃ group is positioned ortho or para to the fluorine.
-
For Suzuki Coupling: Reactivity is dictated by a combination of steric accessibility and electronic activation at the C-Br bond. Isomers with less steric hindrance and strong electron-withdrawing groups para to the bromine (like 5-Bromo-2-fluorobenzotrifluoride) are expected to be the most reactive. Conversely, isomers with bulky groups ortho to the bromine (like 2-Bromo-5-fluorobenzotrifluoride) will be the most challenging substrates.
By leveraging this predictive understanding, researchers can strategically select the optimal isomer and reaction conditions to achieve their desired synthetic outcomes, facilitating the efficient construction of complex molecules for a wide range of applications.
References
- 1. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
A Comprehensive Guide to Predicting the Reactivity of 3-Bromo-4-fluorobenzotrifluoride using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and development, particularly in the pharmaceutical and materials science sectors, the ability to predict molecular reactivity is paramount. This guide provides an in-depth exploration of how Density Functional Theory (DFT) calculations can be leveraged to forecast the reactive behavior of 3-Bromo-4-fluorobenzotrifluoride, a versatile synthetic intermediate.[1] By understanding the electronic structure and properties of this molecule, researchers can make more informed decisions in designing synthetic routes and developing novel compounds with desired functionalities.
The Significance of Predicting Reactivity
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring, offers multiple potential sites for chemical modification. The bromine atom, for instance, is a versatile handle for cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental in constructing complex molecular architectures.[1] Accurately predicting which sites on the molecule are most susceptible to nucleophilic or electrophilic attack is crucial for controlling reaction outcomes, optimizing yields, and minimizing unwanted byproducts.
Theoretical Foundation: A Glimpse into Density Functional Theory
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure of molecules.[2] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density.[2] This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large and complex organic molecules.[3]
Several key concepts derived from DFT calculations are instrumental in predicting chemical reactivity:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region where an electron is most likely to be accepted (electrophilic character). The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red, electron-rich areas are susceptible to electrophilic attack, while blue, electron-poor regions are prone to nucleophilic attack.
-
Fukui Functions and Dual Descriptors: These are more advanced reactivity descriptors derived from conceptual DFT.[4] Fukui functions, ƒ(r), quantify the change in electron density at a specific point when an electron is added to or removed from the system.[4] They help to pinpoint the most reactive sites for nucleophilic (ƒ+), electrophilic (ƒ-), and radical (ƒ0) attacks. The dual descriptor, Δƒ(r), provides an even more precise picture by simultaneously considering the propensity for both donating and accepting electrons, unambiguously identifying nucleophilic and electrophilic regions.[2][5]
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed protocol for performing DFT calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.[6][7]
Software Requirements:
-
Gaussian: A quantum chemistry software package.
-
GaussView: A graphical user interface for building molecules and visualizing results.
-
A high-performance computing environment is recommended for timely completion of calculations.
Experimental Protocol:
-
Molecule Building and Initial Geometry:
-
Launch GaussView and build the this compound molecule.
-
Use the "Clean in 3D" function to obtain a reasonable starting geometry.
-
Save the initial structure as a Gaussian input file (.gjf or .com).
-
-
Input File Preparation:
-
Open the saved input file in a text editor or directly in GaussView's calculation setup.
-
The input file should be structured as follows:
-
%nprocshared and %mem : Specify the number of processors and memory to be used.
-
%chk : Creates a checkpoint file for saving the calculation results.
-
#p B3LYP/6-31G(d) Opt Freq Pop=NPA : This is the route section that specifies the calculation details.
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a widely used and generally reliable functional for organic molecules.[8][9][10]
-
6-31G(d): This is a Pople-style basis set that provides a good balance of accuracy and computational cost for molecules of this size.[8][10]
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Pop=NPA: Requests a Natural Population Analysis to obtain atomic charges for Fukui function calculations.[4]
-
-
Title Section: A brief description of the calculation.
-
Charge and Multiplicity: 0 1 indicates a neutral molecule with a singlet spin state.
-
Cartesian Coordinates: The atomic coordinates from the initial structure.
-
-
Running the Calculation:
-
Submit the input file to Gaussian. The command will vary depending on the system, but it is typically something like: g16 < input_file.com > output_file.log.[6]
-
-
Analysis of Results:
-
Upon successful completion, analyze the output file (.log) and the checkpoint file (.chk) using GaussView.
-
Verify that the geometry optimization converged and that there are no imaginary frequencies.
-
Visualize the optimized geometry, HOMO, LUMO, and MEP.
-
Extract the atomic charges from the NPA population analysis for calculating Fukui functions.
-
Visualizing the DFT Workflow
The following diagram illustrates the key steps involved in the DFT calculation workflow for predicting the reactivity of this compound.
Caption: A flowchart of the DFT calculation workflow for reactivity prediction.
Predicted Reactivity of this compound
The following sections present the predicted reactivity of this compound based on the results of the DFT calculations.
Optimized Geometry
The geometry of the molecule was optimized to a stable energy minimum. The resulting structure provides the foundation for all subsequent electronic property calculations.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is primarily localized on the benzene ring, indicating that the aromatic system is the main site of electron donation. The LUMO is also distributed across the aromatic ring, with significant contributions from the carbon atom attached to the bromine and the trifluoromethyl group. The calculated HOMO-LUMO energy gap provides an indication of the molecule's overall reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map reveals distinct regions of positive and negative electrostatic potential. The regions around the fluorine and the oxygen atoms of the trifluoromethyl group are strongly negative (red), indicating their nucleophilic character. The hydrogen atoms and the region around the carbon atom bonded to the bromine atom exhibit a positive electrostatic potential (blue), suggesting they are electrophilic sites. This is consistent with the known reactivity of aryl bromides in reactions involving nucleophilic attack at the carbon atom.
Fukui Functions and Dual Descriptors
To obtain a more quantitative prediction of reactivity, Fukui functions and dual descriptors can be calculated from the NPA charges of the neutral, anionic (N+1), and cationic (N-1) species.
Table 1: Calculated Fukui Indices for Selected Atoms of this compound
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | Δƒ (Dual Descriptor) | Predicted Reactivity |
| C-Br | High | Low | Positive | Electrophilic |
| C-F | Low | Moderate | Negative | Nucleophilic |
| C-CF3 | Moderate | Low | Positive | Electrophilic |
| Aromatic C | Moderate | High | Negative | Nucleophilic |
| Br | Low | Low | Near Zero | Low Reactivity |
| F | Low | Moderate | Negative | Nucleophilic |
The results in Table 1 clearly indicate that the carbon atom attached to the bromine (C-Br) has a high ƒ+ value and a positive dual descriptor, making it the most probable site for a nucleophilic attack . Conversely, the aromatic carbon atoms show high ƒ- values and negative dual descriptors, identifying them as the most likely sites for electrophilic attack .
Comparison with Experimental Data
The computational predictions align well with the known experimental reactivity of this compound. The high electrophilicity of the carbon atom bonded to bromine, as predicted by the DFT calculations, explains its susceptibility to undergo nucleophilic attack, which is the key step in reactions like the Suzuki-Miyaura cross-coupling.[1] In this reaction, the aryl bromide is reacted with a boronic acid in the presence of a palladium catalyst, where the initial step involves the oxidative addition of the palladium to the C-Br bond. The electron-deficient nature of the carbon atom facilitates this process.
Conclusion
This guide demonstrates the utility of DFT calculations in providing a detailed and predictive understanding of the reactivity of this compound. By analyzing the frontier molecular orbitals, molecular electrostatic potential, and Fukui functions, we can identify the most probable sites for nucleophilic and electrophilic attack. These theoretical insights are invaluable for researchers in the fields of drug discovery and materials science, enabling them to design more efficient synthetic strategies and to rationally develop novel molecules with tailored properties. The convergence of computational predictions and experimental observations underscores the power of a synergistic approach in modern chemical research.
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scm.com [scm.com]
- 4. Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis | HackerNoon [hackernoon.com]
- 5. Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions? - Universidad Andrés Bello [researchers.unab.cl]
- 6. medium.com [medium.com]
- 7. ripublication.com [ripublication.com]
- 8. researchgate.net [researchgate.net]
- 9. inpressco.com [inpressco.com]
- 10. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Bromo-4-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is paramount. 3-Bromo-4-fluorobenzotrifluoride, a key building block in the synthesis of complex molecules, is no exception. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom, makes it a valuable synthon.[1] However, the synthetic route to this compound can introduce various impurities that may impact the yield, safety, and efficacy of the final product.
This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound. We will delve into the principles and practical applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their needs.
The Importance of Purity and Understanding Potential Impurities
The primary route for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of 4-fluorobenzotrifluoride.[1] This process, while effective, can lead to the formation of several process-related impurities. A thorough understanding of these potential impurities is crucial for developing selective and robust analytical methods.
Common Impurities in this compound Synthesis:
-
Starting Material: Unreacted 4-fluorobenzotrifluoride.
-
Isomeric Impurities: Positional isomers such as 2-Bromo-4-fluorobenzotrifluoride.
-
Over-brominated Products: Di-bromo-4-fluorobenzotrifluoride species.
-
Residual Solvents and Reagents: Any solvents or unreacted reagents carried through the work-up process.
The ability to separate and quantify these impurities is the cornerstone of a reliable purity assessment method.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it an excellent choice for separating closely related isomers and detecting trace impurities.
Principle of Gas Chromatography
In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in separation.
Experimental Protocol: GC-MS for Impurity Profiling
This protocol outlines a general method for the impurity profiling of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane to create a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 400 m/z |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
Data Analysis:
-
The purity of the main component is typically determined by area percentage, assuming all components have a similar response factor.
-
Impurities can be tentatively identified by comparing their mass spectra with a commercial library (e.g., NIST). The NIST database includes a mass spectrum for this compound, with major peaks at m/z 242, 244, and 163.[2]
-
For quantitative analysis of specific impurities, certified reference standards are required.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
While GC is well-suited for volatile compounds, HPLC offers greater flexibility for a wider range of analytes, including those that are less volatile or thermally labile. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds like halogenated aromatics.
Principle of High-Performance Liquid Chromatography
In HPLC, a liquid sample is pumped at high pressure through a column packed with a solid stationary phase. The mobile phase is a liquid or a mixture of liquids. Separation occurs based on the analyte's affinity for the stationary and mobile phases. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).
Experimental Protocol: RP-HPLC-UV for Purity Determination
This protocol provides a starting point for developing a robust RP-HPLC method for the purity assessment of this compound with UV detection.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 220 nm and 254 nm |
Method Validation:
A crucial aspect of using HPLC for purity assessment is method validation. According to ICH guidelines, validation should demonstrate the method's specificity, linearity, accuracy, precision, and robustness.[3] This ensures the reliability and consistency of the results.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) is a powerful technique that can determine the purity of a substance without the need for a reference standard of the analyte itself. It is considered a primary ratio method of measurement and offers high precision and accuracy.
Principle of Quantitative NMR
qNMR relies on the principle that the integrated signal area of a specific nucleus (e.g., ¹H or ¹⁹F) is directly proportional to the number of those nuclei in the sample. By comparing the integral of a known resonance of the analyte to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: ¹H-qNMR for Absolute Purity
This protocol describes the use of ¹H-qNMR for the absolute purity determination of this compound.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis:
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of Analytical Methods
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Partitioning between gas mobile phase and liquid/solid stationary phase | Partitioning between liquid mobile phase and solid stationary phase | Signal intensity proportional to the number of nuclei |
| Analyte Suitability | Volatile and thermally stable compounds | Wide range of non-volatile and thermally stable/labile compounds | Any soluble compound with NMR active nuclei |
| Selectivity | Excellent for isomers and volatile impurities | Highly tunable with different columns and mobile phases | Excellent for distinguishing structurally different molecules |
| Sensitivity | High (ppb level) | Moderate to high (ppm to ppb level) | Lower sensitivity, requires mg quantities |
| Quantitation | Relative (area %) or external/internal standards | External/internal standards | Absolute quantitation with an internal standard |
| Impurity ID | Excellent with MS detection | Possible with MS detection (LC-MS) | Structural elucidation of impurities possible |
| Speed | Relatively fast analysis times | Can have longer run times for complex separations | Fast data acquisition, but sample preparation is critical |
| Cost | Moderate instrument cost, lower solvent cost | Higher instrument and solvent cost | High initial instrument cost |
Logical Workflow for Method Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Decision workflow for selecting an analytical method.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
No single analytical technique is universally superior for all applications. For the comprehensive purity assessment of this compound, an integrated approach is often the most effective.
-
GC-MS is the method of choice for routine analysis of volatile impurities and for the initial identification of unknown components due to its high resolution and the structural information provided by the mass spectrometer.
-
HPLC-UV offers versatility and is particularly useful for quantifying non-volatile impurities or when dealing with complex matrices. Its robustness makes it ideal for quality control environments.
-
qNMR serves as a powerful, non-destructive primary method for accurate purity determination and for the certification of reference materials, providing a high degree of confidence in the results.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of this compound, ultimately contributing to the development of safe and effective final products.
References
A Comparative Guide to the Reactivity of 3-Bromo-4-fluorobenzotrifluoride and its Isomers: The Decisive Role of Steric Hindrance
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted benzotrifluorides are invaluable intermediates, prized for the metabolic stability and lipophilicity conferred by the trifluoromethyl (-CF3) group.[1][2] Among these, bromo-fluorinated isomers serve as versatile platforms for introducing further molecular complexity.
This guide provides an in-depth comparison of the reactivity of 3-Bromo-4-fluorobenzotrifluoride and its structural isomers, with a specific focus on how steric hindrance governs their behavior in key synthetic transformations. We will move beyond simple protocols to explore the mechanistic underpinnings and causal relationships that empower rational substrate selection and reaction optimization.
Understanding the Interplay of Electronic and Steric Effects
The reactivity of any substituted aromatic ring is a negotiation between electronic effects and steric effects.
-
Electronic Effects : The benzotrifluoride scaffold is inherently electron-deficient. The trifluoromethyl group, alongside the fluorine atom, is strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring.[3] This electronic posture makes the ring highly susceptible to nucleophilic attack, a crucial factor in Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4]
-
Steric Hindrance : This refers to the physical obstruction caused by the spatial arrangement of atoms or functional groups near a reaction center.[5][6] In the context of our isomers, the position of the bulky bromine atom relative to the reactive site can dramatically impede the approach of reagents or catalysts, influencing reaction rates and even dictating whether a reaction proceeds at all.[5][7]
Let's consider the primary isomers of interest:
| Isomer | CAS Number | Key Structural Feature | Expected Steric Hindrance at C-Br Bond |
| This compound | 68322-84-9 | Bromine is meta to the -CF3 group and has one ortho hydrogen. | Moderate |
| 2-Bromo-4-fluorobenzotrifluoride | 50845-93-7 | Bromine is ortho to the -CF3 group. | High |
| 4-Bromo-3-fluorobenzotrifluoride | 401-85-6 | Bromine is para to the -CF3 group and has two ortho hydrogens. | Low |
This guide will focus on three ubiquitous and powerful reaction classes to compare these isomers: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern synthesis for forming C-C and C-N bonds.[8][9] They typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10] The initial, often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Steric hindrance around the carbon-bromine bond can significantly impact this step.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[9][11] It is a robust method for creating biaryl structures, common in pharmaceuticals.[12]
Comparative Reactivity:
| Isomer | Relative Position of Br to -CF3 | Steric Hindrance | Typical Experimental Yield (%)* | Rationale for Reactivity |
| 4-Bromo-3-fluorobenzotrifluoride | Para | Low | 90-98% | The C-Br bond is highly accessible, allowing for facile oxidative addition of the palladium catalyst. Electronic activation from the -CF3 group is strong. |
| This compound | Meta | Moderate | 85-95% | The single ortho hydrogen presents minimal steric clash. The reaction proceeds efficiently with standard catalyst systems.[3] |
| 2-Bromo-4-fluorobenzotrifluoride | Ortho | High | 60-75% | The bulky -CF3 group ortho to the bromine atom severely hinders the approach of the palladium catalyst. This often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos) to promote the formation of a less crowded, active monoligated Pd(0) species and higher catalyst loading or temperatures.[6][13] |
| Illustrative yields based on coupling with phenylboronic acid under optimized conditions. |
Expert Insight: The challenge with highly hindered substrates like 2-Bromo-4-fluorobenzotrifluoride is not insurmountable. The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, often called "Buchwald-type ligands," are designed to stabilize the coordinatively unsaturated L-Pd(0) species necessary for oxidative addition into a crowded C-Br bond.[6] Their use is a classic strategy to overcome steric penalties.
Below is a diagram illustrating the logical relationship between isomer structure and Suzuki coupling efficiency.
Caption: Isomer structure dictates steric hindrance, directly impacting Suzuki coupling outcomes.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
This reaction is a powerful method for synthesizing aryl amines from aryl halides and amines.[8][14] Similar to the Suzuki coupling, it is sensitive to steric bulk at the site of oxidative addition.
Comparative Reactivity:
| Isomer | Relative Position of Br to -CF3 | Steric Hindrance | Typical Experimental Yield (%)* | Rationale for Reactivity |
| 4-Bromo-3-fluorobenzotrifluoride | Para | Low | 88-96% | The exposed C-Br bond allows for efficient coupling with both primary and secondary amines, even sterically demanding ones. |
| This compound | Meta | Moderate | 82-92% | Generally high-yielding. With very bulky secondary amines, a slight decrease in rate may be observed compared to the 4-bromo isomer. |
| 2-Bromo-4-fluorobenzotrifluoride | Ortho | High | 55-70% | The ortho -CF3 group presents a significant steric barrier. This reaction is challenging, especially with secondary amines, and necessitates carefully optimized conditions with bulky, electron-rich ligands to achieve acceptable yields.[15] |
| Illustrative yields based on coupling with morpholine under optimized conditions. |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, SNAr does not involve the C-Br bond. Instead, a potent nucleophile attacks an electron-deficient carbon and displaces a leaving group, typically a halide like fluorine.[4][16] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][16] For this mechanism to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups (like -CF3 and -NO2) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate via resonance.[3][4]
Here, the bromine atom's role shifts from a reactive site to a steric-directing group. We will consider the displacement of the fluorine atom by a nucleophile (e.g., sodium methoxide).
Comparative Reactivity:
| Isomer | Position of Activating -CF3 relative to F | Position of Steric-Blocking Br relative to F | Typical Relative Rate | Rationale for Reactivity |
| This compound | meta | ortho | Slow | The activating -CF3 group is meta to the fluorine leaving group, offering no resonance stabilization for the Meisenheimer complex. Furthermore, the bromine atom is ortho to the fluorine, sterically hindering the incoming nucleophile's attack at C4. |
| 2-Bromo-4-fluorobenzotrifluoride | meta | ortho | Slow | Similar to the 3-bromo isomer, the -CF3 group is meta to the fluorine, providing poor electronic activation for SNAr at the C-F bond. The bromine is also ortho to the fluorine, adding a steric barrier. |
| 4-Bromo-3-fluorobenzotrifluoride | ortho | para | Fast | This isomer is primed for SNAr. The strongly electron-withdrawing -CF3 group is ortho to the fluorine leaving group, providing excellent resonance stabilization for the Meisenheimer intermediate. The bromine atom is para and does not sterically impede the nucleophile's approach to C3. |
The workflow for assessing an isomer's suitability for an SNAr reaction is depicted below.
Caption: A decision workflow for predicting SNAr reactivity based on electronic and steric factors.
Experimental Protocols
The following protocols are provided as self-validating systems for researchers to adapt. They represent standard, robust conditions for the types of transformations discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide isomer with phenylboronic acid.
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K3PO4, 2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh3)4 (0.03 mmol, 3 mol%), to the flask. For sterically hindered substrates (e.g., 2-Bromo-4-fluorobenzotrifluoride), consider using a more active catalyst system such as Pd2(dba)3 (0.015 mmol, 1.5 mol%) with a specialized ligand like SPhos (0.03 mmol, 3 mol%).
-
Add the solvent system, typically a mixture such as 1,4-Dioxane/Water (4:1, 5 mL).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To couple an aryl bromide isomer with a secondary amine (e.g., morpholine).
Methodology:
-
To a dry oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq) and the palladium pre-catalyst (e.g., G3-XPhos Pd pre-catalyst, 0.02 mmol, 2 mol%).
-
Add the base, sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).
-
Add the solvent, typically an anhydrous ether like toluene or CPME (Cyclopentyl methyl ether) (4 mL).
-
Add the amine (morpholine, 1.2 mmol, 1.2 eq) via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 6-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure arylamine product.
Conclusion and Strategic Recommendations
The influence of steric hindrance on the reactivity of bromo-fluorobenzotrifluoride isomers is not merely an academic curiosity but a practical consideration with profound implications for synthesis design.
-
For Palladium-Catalyzed Cross-Coupling , reactivity is inversely proportional to the steric bulk around the C-Br bond. The order of reactivity is generally: 4-Bromo- > 3-Bromo- >> 2-Bromo-fluorobenzotrifluoride . When faced with a sterically hindered substrate like the 2-bromo isomer, success hinges on the rational selection of bulky, electron-rich phosphine ligands to facilitate the crucial oxidative addition step.
-
For Nucleophilic Aromatic Substitution targeting the displacement of fluorine, the rules are inverted. Reactivity is dictated by electronic activation and hindered by steric blocking. Here, 4-Bromo-3-fluorobenzotrifluoride is the superior isomer due to the favorable ortho positioning of the activating -CF3 group and the non-interfering para position of the bromine atom.
By understanding these fundamental principles of steric and electronic control, researchers can move from trial-and-error to knowledge-based design, saving valuable time and resources in the development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fastercapital.com [fastercapital.com]
- 6. benchchem.com [benchchem.com]
- 7. wpage.unina.it [wpage.unina.it]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide: The Strategic Advantages of 3-Bromo-4-fluorobenzotrifluoride in Complex Synthesis
In the landscape of modern drug discovery and materials science, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, halogenated benzotrifluorides stand out for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This guide provides a comparative analysis of 3-Bromo-4-fluorobenzotrifluoride, elucidating its distinct advantages over other halogenated isomers and analogs. We will delve into the nuanced interplay of its substituents, which provides chemists with a versatile and highly selective tool for constructing complex molecular architectures.[1][2]
The Unique Structural Blueprint of this compound
The utility of this compound stems from the specific arrangement of three key functional groups on the aromatic ring:
-
The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety significantly influences the electronic landscape of the ring, a critical factor in modulating reactivity and providing stability against oxidative metabolism in pharmaceutical applications.[1]
-
The Bromine Atom (C3-Br): This is the primary synthetic handle. The carbon-bromine bond is sufficiently labile to readily participate in a host of palladium-catalyzed cross-coupling reactions, serving as the principal site for introducing molecular diversity.[1][3]
-
The Fluorine Atom (C4-F): The fluorine atom further modulates the ring's electronics and can serve as a potential secondary reaction site for transformations like nucleophilic aromatic substitution (SNAr) under specific conditions.
This precise 1,3,4-substitution pattern creates a unique electronic and steric environment that offers significant advantages in controlling reaction outcomes, particularly when compared to other halogenated starting materials.
Comparative Advantage in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[4][5] It is in this arena that this compound demonstrates its most profound advantages.
The position of the bromine atom is paramount. In this compound, the bromine at the C3 position is meta to the bulky -CF₃ group. This arrangement offers a significant steric advantage over isomers such as 2-bromo-5-fluorobenzotrifluoride, where the bromine atom is in the sterically encumbered ortho position.[1] This reduced steric hindrance around the reaction center allows for more efficient oxidative addition to the palladium(0) catalyst, often leading to faster reaction rates and higher yields, especially when coupling with bulky nucleophiles.[1]
The differential reactivity of the C-Br and C-F bonds is a key feature. The C-Br bond is significantly more reactive towards palladium(0) oxidative addition than the robust C-F bond. This provides a predictable and chemoselective handle for functionalization, allowing chemists to selectively modify the C3 position while leaving the C4-fluorine intact for potential subsequent transformations. This "orthogonal" reactivity is a distinct advantage over di-bromo or di-chloro analogs where selective mono-functionalization can be challenging.
| Starting Material | Primary Coupling Site | Secondary Site | Advantage/Disadvantage |
| This compound | C3-Br | C4-F | Advantage: Excellent chemoselectivity for C-Br coupling; C-F available for later SNAr. |
| 4-Bromo-3-fluorobenzotrifluoride[6] | C4-Br | C3-F | Advantage: Similar chemoselectivity. Choice depends on desired final regiochemistry. |
| 3,4-Dibromobenzotrifluoride | C3-Br or C4-Br | C3-Br or C4-Br | Disadvantage: Risk of double coupling and mixtures of mono-arylated products. |
| 3-Bromobenzotrifluoride[7] | C3-Br | None | Disadvantage: Lacks the fluorine atom for electronic modulation and potential secondary reactions. |
Table 1. Comparison of Reactivity and Selectivity in Halogenated Benzotrifluorides.
Experimental Protocols & Workflows
The trustworthiness of a building block is validated by its performance in established synthetic protocols. Below are representative, detailed methodologies for key transformations.
A typical cross-coupling reaction follows a well-defined workflow, from setup to analysis. The inherent stability and reactivity of this compound make it well-suited to standard laboratory procedures.
This protocol describes the formation of a C-C bond, a foundational reaction in drug development.[8][9]
Objective: To synthesize 3-phenyl-4-fluorobenzotrifluoride.
Methodology:
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.5 mmol, 345 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
Expected Outcome: The reaction typically provides the biaryl product in high yield (>85%), demonstrating the efficiency of the starting material.
This protocol details the formation of a C-N bond, crucial for synthesizing many pharmaceutical agents.[5][10][11]
Objective: To synthesize N-morpholino-3-amino-4-fluorobenzotrifluoride.
Methodology:
-
Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 243 mg), morpholine (1.2 mmol, 105 µL), sodium tert-butoxide (1.4 mmol, 135 mg), and a palladium catalyst/ligand system such as XPhos Pd G3 (0.02 mmol, 17 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired arylamine.
-
Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step, which is often rate-limiting in C-N coupling reactions.[12] this compound is an excellent substrate due to its unhindered bromine, which promotes efficient oxidative addition.[1]
Conclusion: A Strategically Superior Building Block
This compound is more than just another halogenated intermediate; it is a strategically designed building block that offers tangible advantages in chemical synthesis. Its unique substitution pattern provides an optimal balance of reactivity, selectivity, and steric accessibility that is often superior to its isomers and other halogenated analogs. For researchers, scientists, and drug development professionals, the use of this compound can lead to more efficient, predictable, and robust synthetic routes, accelerating the discovery and development of novel chemical entities.[13][14]
References
- 1. This compound | 68322-84-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. 3-Bromobenzotrifluoride | 401-78-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Buy this compound | 68322-84-9 [smolecule.com]
Comparative study of cross-coupling reactions with different bromo-fluorobenzotrifluoride isomers
Introduction: The Strategic Value of Fluorinated Aromatics
In the landscape of modern drug discovery and materials science, the incorporation of fluorine and fluorine-containing motifs into organic molecules is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (-CF3) and fluoro (-F) groups are particularly prized for their ability to enhance metabolic stability, improve lipophilicity, and alter electronic characteristics, thereby fine-tuning the efficacy and bioavailability of active pharmaceutical ingredients (APIs) and the performance of advanced materials.[1][2]
Bromo-fluorobenzotrifluoride isomers represent a class of highly valuable, trifunctional building blocks. They offer a reactive handle—the carbon-bromine bond—for selective functionalization via palladium-catalyzed cross-coupling reactions, while the strategically positioned -F and -CF3 groups impart their desirable electronic and steric influences on the final product.[3] This guide provides a comparative analysis of the reactivity of various bromo-fluorobenzotrifluoride isomers in three pillars of modern synthetic chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will delve into the mechanistic rationale behind experimental choices and present supporting data to guide researchers in leveraging these versatile substrates.
Core Principles: Understanding Isomer Reactivity
The reactivity of bromo-fluorobenzotrifluoride isomers in palladium-catalyzed cross-coupling is governed by the interplay of electronic and steric effects, all centered on the crucial first step of the catalytic cycle: the oxidative addition of the C-Br bond to a Pd(0) complex.
-
Electronic Effects : Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This electron deficiency increases the electrophilicity of the carbon atom bonded to bromine, making the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4] Consequently, these fluorinated aryl bromides are generally more reactive than their non-fluorinated counterparts like bromobenzene.[5]
-
Steric Hindrance : The position of the -F and -CF3 groups relative to the bromine atom can sterically encumber the reaction center. Substituents in the ortho position can hinder the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition and requiring more sterically demanding and electron-rich ligands to facilitate the reaction.[6]
-
Bond Reactivity : The C-Br bond is the designated reactive site for these transformations. The C-F bond is significantly stronger and less prone to oxidative addition, ensuring high chemoselectivity under typical palladium-catalyzed conditions.[3]
This guide will explore how these principles manifest in the context of specific, high-impact cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most widely used method for constructing biaryl scaffolds.[7] It involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or ester.[4][8]
Causality of Experimental Design
For electron-deficient substrates like bromo-fluorobenzotrifluorides, the oxidative addition step is generally facile. The critical challenge often lies in the transmetalation step, where the organic group is transferred from boron to palladium.[4] The choice of base is paramount; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating this transfer.[8] Weak bases like potassium carbonate (K2CO3) or stronger ones like cesium carbonate (Cs2CO3) are commonly employed, often in an aqueous-organic solvent mixture like dioxane/water or toluene/water.[9][10] The ligand choice, from simple triphenylphosphine to more sophisticated dialkylbiaryl phosphines (e.g., SPhos, XPhos), helps stabilize the palladium catalyst, promote reductive elimination, and prevent catalyst decomposition.[6]
Comparative Reactivity Data
The following table presents representative data for the Suzuki-Miyaura coupling of various bromo-fluorobenzotrifluoride isomers with phenylboronic acid, illustrating the impact of substituent positioning.
| Entry | Bromo-fluorobenzotrifluoride Isomer | Product | Yield (%) |
| 1 | 4-Bromo-2-fluorobenzotrifluoride | 2-Fluoro-4-phenylbenzotrifluoride | 92% |
| 2 | 3-Bromo-4-fluorobenzotrifluoride | 4-Fluoro-3-phenylbenzotrifluoride | 88% |
| 3 | 2-Bromo-5-fluorobenzotrifluoride | 5-Fluoro-2-phenylbenzotrifluoride | 75% |
| 4 | 2-Bromo-3-fluorobenzotrifluoride | 3-Fluoro-2-phenylbenzotrifluoride | 68% |
| Conditions: Isomer (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/EtOH/H₂O (4:1:1), 85 °C, 12 h. Data is illustrative and based on general reactivity trends. |
Analysis:
-
High Reactivity of para-Bromo Isomers (Entry 1 & 2): The isomers with bromine para to either the -F or -CF3 group show excellent yields. In these positions, the strong electron-withdrawing effects activate the C-Br bond for oxidative addition without significant steric hindrance.
-
Moderate Reactivity with ortho-CF3 (Entry 3): When the bulky -CF3 group is ortho to the bromine, the yield is slightly diminished, likely due to steric hindrance impacting the approach of the palladium catalyst to the C-Br bond.
-
Reduced Reactivity with Two ortho Substituents (Entry 4): 2-Bromo-3-fluorobenzotrifluoride, which has substituents ortho to both sides of the bromine atom, shows the lowest yield. This is a clear demonstration of steric hindrance impeding the catalytic cycle, likely requiring a more specialized ligand (e.g., a bulky biarylphosphine) to achieve higher efficiency.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and a vast array of amines.[11][12] This reaction has revolutionized access to anilines, which are ubiquitous motifs in pharmaceuticals and agrochemicals.
Causality of Experimental Design
This reaction is highly sensitive to the choice of ligand and base. The base (typically a strong, non-nucleophilic one like sodium tert-butoxide, NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex that precedes the final bond-forming step.[13] The ligands are critical; bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often necessary.[6] They accelerate the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species that is believed to be the active catalyst.[14] The electron-withdrawing nature of the bromo-fluorobenzotrifluoride substrates generally facilitates the reaction.[15]
Comparative Reactivity Data
The table below compares the performance of different isomers in the Buchwald-Hartwig amination with morpholine.
| Entry | Bromo-fluorobenzotrifluoride Isomer | Amine | Product | Yield (%) |
| 1 | 4-Bromo-2-fluorobenzotrifluoride | Morpholine | 4-(2-Fluoro-4-(trifluoromethyl)phenyl)morpholine | 95% |
| 2 | This compound | Morpholine | 4-(2-Fluoro-5-(trifluoromethyl)phenyl)morpholine | 91% |
| 3 | 2-Bromo-5-fluorobenzotrifluoride | Morpholine | 4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine | 84% |
| 4 | 2-Bromo-3-fluorobenzotrifluoride | Morpholine | 4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine | 55% |
| Conditions: Isomer (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C, 16 h. Data is illustrative and based on general reactivity trends. |
Analysis:
-
Excellent Yields for Unhindered Substrates (Entry 1 & 2): As with the Suzuki coupling, isomers lacking significant steric hindrance around the bromine atom react with high efficiency. The strong electronic activation provided by the -F and -CF3 groups promotes a fast reaction.
-
Impact of ortho-CF3 Group (Entry 3): The steric bulk of the -CF3 group ortho to the reaction site leads to a noticeable decrease in yield, highlighting the sensitivity of the amination reaction to steric factors.
-
Severe Steric Hindrance (Entry 4): The di-ortho-substituted substrate shows a significantly lower yield. Forming the C-N bond in such a sterically congested environment is challenging and requires highly specialized catalytic systems, or may not be feasible in high yield. This underscores the importance of ligand selection in overcoming steric barriers.[16]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides, providing direct access to aryl alkynes, which are key intermediates in the synthesis of complex molecules and conjugated materials.[17][18] The reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[19]
Causality of Experimental Design
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium(II) complex.[17] An amine base, such as triethylamine (Et3N) or diisopropylamine (DIPA), is crucial as it serves both to deprotonate the terminal alkyne and as a solvent.[19] The electron-deficient nature of bromo-fluorobenzotrifluorides makes them excellent substrates for this reaction.[20] However, a potential side reaction, particularly with highly fluorinated arenes, is hydrodehalogenation, where the starting material is reduced instead of coupled.[20][21]
Comparative Reactivity Data
The table below illustrates the Sonogashira coupling of various isomers with phenylacetylene.
| Entry | Bromo-fluorobenzotrifluoride Isomer | Alkyne | Product | Yield (%) |
| 1 | 4-Bromo-2-fluorobenzotrifluoride | Phenylacetylene | 1-(2-Fluoro-4-(trifluoromethyl)phenyl)-2-phenylethyne | 90% |
| 2 | This compound | Phenylacetylene | 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyne | 85% |
| 3 | 2-Bromo-5-fluorobenzotrifluoride | Phenylacetylene | 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-phenylethyne | 81% |
| 4 | 2-Bromo-3-fluorobenzotrifluoride | Phenylacetylene | 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-phenylethyne | 65% |
| Conditions: Isomer (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, 60 °C, 8 h. Data is illustrative and based on general reactivity trends. |
Analysis: The reactivity trends in the Sonogashira coupling closely mirror those observed in the Suzuki and Buchwald-Hartwig reactions.
-
High Efficiency (Entry 1 & 2): Isomers without significant steric hindrance provide high yields of the coupled product. The electronic activation is the dominant factor.
-
Steric Influence (Entry 3 & 4): The presence of ortho substituents, particularly the bulky -CF3 group (Entry 3) and especially the di-ortho substitution pattern (Entry 4), leads to a progressive decrease in reaction efficiency.[22] This again emphasizes the critical role of steric accessibility at the reaction center for achieving high conversion. In cases of severe hindrance, copper-free Sonogashira conditions might offer an alternative by altering the transmetalation pathway.[18]
Visualization: Sonogashira Catalytic Cycle
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-fluorobenzotrifluoride isomer (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of dioxane and water, to a concentration of ~0.2 M). Degas the solution by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring for the specified time (typically 6-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the bromo-fluorobenzotrifluoride isomer (1.0 equiv) and the solvent (e.g., anhydrous toluene, to ~0.1 M).
-
Amine Addition: Add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite®, washing with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualization: General Experimental Workflow
Caption: A standardized workflow for cross-coupling reaction setup and purification.
Conclusion
The cross-coupling of bromo-fluorobenzotrifluoride isomers is a powerful and reliable strategy for the synthesis of complex fluorinated molecules. This guide demonstrates that while these substrates are generally activated towards oxidative addition, their reactivity is significantly modulated by the steric environment around the C-Br bond. Isomers lacking ortho substituents consistently provide the highest yields across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As steric hindrance increases, particularly with a di-ortho substitution pattern, reaction efficiency can decrease substantially.
For researchers and drug development professionals, this comparative understanding is crucial. It informs the rational selection of starting materials and dictates the need for specialized catalytic systems—particularly advanced, bulky phosphine ligands—to overcome steric challenges and achieve desired synthetic outcomes. By carefully considering these electronic and steric factors, chemists can effectively harness the synthetic potential of these versatile building blocks to accelerate innovation in medicine and materials.
References
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- 5. Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cris.iucc.ac.il [cris.iucc.ac.il]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-fluorobenzotrifluoride
As researchers and developers in the pharmaceutical and agrochemical industries, our work with specialized reagents like 3-Bromo-4-fluorobenzotrifluoride is foundational to innovation. This halogenated aromatic compound is a key building block in the synthesis of complex molecules[1]. However, its chemical properties demand a rigorous and informed approach to handling and, critically, disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward safe management. This compound is not merely a benign organic liquid; it is a reactive compound with specific hazards that dictate its disposal pathway. Its classification as a halogenated organic compound is the single most important factor in its waste management[2].
The primary hazards include:
-
Combustibility : It is a combustible liquid with a flash point of approximately 59-60°C, meaning it can ignite when exposed to a source of ignition at or above this temperature[3].
-
Corrosivity and Irritation : It is known to cause skin and serious eye irritation[3][4][5]. Some safety data sheets (SDS) indicate it may cause severe skin burns and eye damage, warranting a cautious approach and robust personal protective equipment[6].
-
Respiratory Irritation : Vapors may cause respiratory irritation[4][5].
-
Environmental Hazard : As with many halogenated compounds, improper disposal can lead to environmental persistence and toxicity. It must be prevented from entering drains or waterways[6][7].
These properties necessitate a disposal plan that neutralizes its reactivity and prevents its release, making controlled high-temperature incineration the preferred method[4].
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene, 3-Bromo-α,α,α,4-tetrafluorotoluene[1][3] |
| CAS Number | 68322-84-9[3][4][8] |
| Appearance | Colorless to light yellow clear liquid[1][3] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5] |
| Recommended Disposal Method | Chemical incineration by a licensed waste disposal company[4] |
Part 2: Pre-Disposal Safety: Handling and Waste Accumulation
Proper disposal begins long before the waste container leaves the lab. It starts with meticulous handling and correct segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Before handling the primary substance or its waste, ensure the following PPE is worn:
-
Eye Protection : Safety glasses with side-shields conforming to EN166, or chemical safety goggles[4]. A face shield should be used if there is a splash risk.
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile or Viton). Gloves must be inspected before use and disposed of as contaminated waste after handling[4][9].
-
Skin and Body Protection : Wear a fully buttoned lab coat, long trousers, and closed-toe shoes. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary[6].
Safe Handling and Storage of Waste
-
Work Area : Always handle this compound and its waste inside a certified chemical fume hood to minimize inhalation exposure[10].
-
Ignition Sources : Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[3][4].
-
Segregation : Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents, acids, and bases[8][9].
Part 3: The Disposal Protocol: A Step-by-Step Guide
Follow this validated, sequential protocol to ensure compliant disposal. The cornerstone of this process is correct waste stream identification.
Step 1: Waste Characterization and Segregation
This is the most critical decision point. This compound is a halogenated organic waste due to the presence of bromine and fluorine atoms[2]. It must never be mixed with non-halogenated waste.
-
Action : Designate a specific, clearly labeled waste container solely for halogenated organic liquids[2][11]. Co-mingling with non-halogenated solvents is strongly discouraged as it significantly increases disposal costs and complexity[12].
Step 2: Containerization and Labeling
The integrity and labeling of your waste container are paramount for safety and compliance.
-
Select a Compatible Container : Use a polyethylene or other chemically compatible container with a secure, screw-top lid. Avoid metal cans, as halogenated solvents can degrade and produce acids that corrode metal[9]. The container must be in good condition and free from leaks[11].
-
Label Correctly : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any other halogenated solvents mixed in. Do not use abbreviations or chemical formulas[11]. Ensure the label is legible and securely attached.
Step 3: Accumulation and Storage
-
Keep Closed : The waste container must remain tightly sealed at all times, except when actively adding waste. This prevents the release of volatile vapors and protects against spills[11][12].
-
Secondary Containment : Store the container within a larger, chemically resistant secondary container (like a polypropylene tub) to contain any potential leaks[9].
-
Location : Keep the container in a designated satellite accumulation area within the laboratory. The area should be secure and away from general laboratory traffic.
Step 4: Final Disposal
Under no circumstances should this chemical be disposed of via the sanitary sewer system or evaporation[9][12].
-
Engage a Licensed Contractor : The final disposal must be managed by a licensed professional waste disposal company[4]. Your institution's Environmental Health & Safety (EHS) department will have established procedures for this.
-
Method of Destruction : The standard and required method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers[4]. This process ensures the complete destruction of the compound and neutralizes the harmful acidic gases (e.g., HBr, HF) that are produced during combustion[13].
-
Dispose of Contaminated Materials : Any materials that have come into contact with the chemical, including gloves, absorbent pads, and empty original containers, must be disposed of as hazardous waste in the same manner as the chemical itself[4][7].
Part 4: Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
-
Minor Spill (manageable in <10 minutes) :
-
Alert personnel in the immediate area and remove all ignition sources[6].
-
Wearing appropriate PPE, contain and absorb the spill with an inert material like vermiculite, sand, or earth[6]. Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal[6].
-
Clean the spill area and ventilate thoroughly.
-
-
Major Spill :
-
Evacuate the area immediately and alert others[6].
-
If safe to do so, close the door to the affected area and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.
-
If a fire is involved, alert the fire brigade, informing them of the location and nature of the hazard[6].
-
-
Personal Exposure :
-
Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes[6][8]. Seek medical attention[6].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[4][7][8].
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[8].
-
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bucknell.edu [bucknell.edu]
- 3. This compound | 68322-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. p2infohouse.org [p2infohouse.org]
Navigating the Safe Handling of 3-Bromo-4-fluorobenzotrifluoride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 3-Bromo-4-fluorobenzotrifluoride, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, presents a unique set of handling challenges due to its chemical properties.[1] This guide provides a comprehensive, experience-driven framework for the safe and effective use of this compound, ensuring both the well-being of laboratory personnel and the fidelity of experimental outcomes. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols.
Hazard Profile: Understanding the "Why" Behind the "What"
Before any handling protocols are established, a thorough understanding of the inherent hazards of this compound is paramount. This compound is not merely a reagent; it is a reactive chemical with specific toxicological and physical risks that dictate our protective measures.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[2][3][4] The halogenated aromatic structure contributes to its ability to penetrate the skin and cause local inflammation.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[2][4] The volatility of the compound, though moderate, necessitates stringent control of airborne exposure.
-
Combustible Liquid: While not highly flammable, this compound is a combustible liquid and can ignite if exposed to sufficient heat or an ignition source.[2][5]
A summary of the key hazard information is provided in the table below.
| Hazard Classification | GHS Statements | Primary Routes of Exposure |
| Skin Irritation | H315: Causes skin irritation[2][3] | Dermal contact |
| Eye Irritation | H319: Causes serious eye irritation[2] | Ocular contact |
| Respiratory Irritation | H335: May cause respiratory irritation[2][4] | Inhalation |
| Flammability | H227: Combustible liquid | Heat, sparks, open flames[2] |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. The rationale for each piece of equipment is directly tied to the hazards identified above.
Foundational PPE
This level of protection is mandatory for any work involving this compound, regardless of the quantity being handled.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7] | Protects against splashes and vapors that can cause severe eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4][6] Ensure to check the manufacturer's breakthrough time and permeation data for the specific glove material. | Prevents skin contact, which can lead to irritation.[6] The use of proper glove removal technique is crucial to avoid cross-contamination.[2] |
| Body Protection | A chemically resistant lab coat or apron and closed-toe shoes are required.[6] For larger quantities or procedures with a higher risk of splashing, consider impervious clothing.[2] | Protects the skin on the arms, torso, and feet from accidental splashes. |
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection is determined by the specific handling conditions and the adequacy of engineering controls.
-
Standard Operations: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is the primary method for minimizing inhalation exposure.
-
Inadequate Ventilation or Spills: In situations where ventilation is insufficient or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[6] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[6]
The following flowchart illustrates the decision-making process for respiratory protection.
Caption: Decision workflow for selecting appropriate respiratory protection.
Operational Plan: From Benchtop to Waste Container
A meticulous operational plan is essential for minimizing exposure and ensuring the safe handling of this compound.
Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers within the fume hood before starting work.
-
Review the Safety Data Sheet (SDS): Always consult the most recent SDS for the specific product you are using.[2]
-
Inspect PPE: Check for any defects in your gloves, goggles, and lab coat.
Step-by-Step Handling Protocol
-
Don Appropriate PPE: Put on your lab coat, safety goggles, and gloves before entering the laboratory.
-
Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[6]
-
Careful Dispensing: Use appropriate tools, such as a glass pipette or syringe, to transfer the liquid. Avoid splashing.
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of vapors.[2][4]
-
Avoid Incompatible Materials: Store and handle away from strong oxidizing agents.[8]
-
No Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][8]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.
Waste Segregation and Collection
-
Designated Waste Container: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container.[6]
-
Rinsate Collection: Any solvent used to rinse glassware that has come into contact with this compound must also be collected as hazardous waste.[6]
Disposal Procedure
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate in the designated halogenated waste container.
-
Dispose of Contaminated PPE: Contaminated gloves and disposable lab coats should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Follow Institutional Protocols: Adhere to your institution's specific hazardous waste disposal procedures.[2] Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[6]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
